Advanced Technical Guide: 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS 368441-44-5) in Targeted Protein Degradation
Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule kinase inhibitors, conformationally restricted scaffolds are paramount for optimizing drug-target interactions....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule kinase inhibitors, conformationally restricted scaffolds are paramount for optimizing drug-target interactions. 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS 368441-44-5) is a highly versatile, orthogonally protected bicyclic building block[1]. According to recent , this specific scaffold is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against Cyclin-Dependent Kinases, including CDK2, CDK4, and CDK6[2].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic protocol for researchers utilizing this compound in advanced drug development.
Chemical Identity & Physicochemical Profile
The strategic value of this compound lies in its orthogonal protecting groups: an acid-labile N-Boc group at the 2-position and a base-labile methyl ester at the 5-position. This allows for sequential, highly controlled downstream functionalization.
Mechanistic Causality: Isoindolines in PROTAC Design
The design of PROTACs requires bridging a target protein with an E3 ubiquitin ligase (e.g., Cereblon or VHL) to induce proximity-driven ubiquitination[2].
The Causality of Scaffold Rigidity:
Flexible aliphatic linkers often suffer from a high entropic penalty upon binding, which destabilizes the ternary complex. Incorporating the rigid isoindoline core into the linker or the E3-binding domain restricts the conformational degrees of freedom. This pre-organization lowers the thermodynamic barrier for ternary complex formation (Target Protein - PROTAC - E3 Ligase), significantly enhancing the degradation efficiency of notoriously difficult targets like CDK2/4/6[2].
Fig 1: PROTAC-mediated targeted protein degradation pathway via isoindoline-derived linkers.
The following self-validating protocol details the synthesis of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate via a palladium-catalyzed carbonylation of an aryl bromide[4].
Mechanistic Design Choices
Pd(dppf)Cl₂ Catalyst: The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. This accelerates the migratory insertion of carbon monoxide and subsequent reductive elimination, suppressing unwanted debromination side reactions[4].
Triethylamine (TEA): Acts as a stoichiometric base to neutralize the hydrobromic acid (HBr) generated during esterification. Without TEA, the acidic environment would prematurely cleave the acid-sensitive N-Boc group[4].
CO Pressure (50 psi): Ensures a high concentration of dissolved CO in the DMF/MeOH solvent system, driving the equilibrium toward the acylpalladium intermediate[4].
Step-by-Step Protocol
Preparation: In a high-pressure reactor vessel, dissolve tert-butyl 5-bromoisoindoline-2-carboxylate (10.0 g, 33.5 mmol, 1.00 eq) in a co-solvent mixture of anhydrous DMF (33.0 mL) and MeOH (33.0 mL)[4].
Reagent Addition: Add Triethylamine (TEA) (6.79 g, 67.1 mmol, 9.34 mL, 2.00 eq) to the solution[4].
Catalyst Loading: Introduce Pd(dppf)Cl₂ (1.72 g, 2.35 mmol, 0.07 eq) at 25 °C under a nitrogen (N₂) atmosphere to prevent premature catalyst oxidation[4].
Pressurization & Heating: Seal the reactor, purge with CO gas three times to displace N₂, pressurize to 50 psi with CO, and heat the stirred mixture to 80 °C[4].
Reaction: Maintain heating and stirring for 16 hours[4].
Workup: Cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood. Concentrate the reaction mixture under reduced pressure to remove volatile solvents[4].
Purification: Load the crude residue onto a silica gel column (SiO₂). Elute with a gradient of Petroleum ether/Ethyl acetate (10/1 to 5/1)[4].
Validation: Collect the product fractions and evaporate to yield 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate as a yellow solid (approx. 8.00 g, 28.8 mmol, 86.1% yield)[4].
Fig 2: Palladium-catalyzed methoxycarbonylation to synthesize the isoindoline-2,5-dicarboxylate.
Once synthesized, the orthogonal protecting groups allow for bidirectional growth of the PROTAC molecule:
Ester Saponification: Treatment with LiOH in THF/H₂O selectively hydrolyzes the C5-methyl ester to a carboxylic acid, creating an anchor point for amide coupling with a kinase-binding warhead.
Boc Deprotection: Subsequent treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) removes the N-Boc group, exposing the secondary amine of the isoindoline core for attachment to an E3 ligase ligand (e.g., via a PEGylated linker).
Analytical Validation Standards:
The identity and purity of the synthesized compound should be confirmed via LC-MS (target mass m/z [M+H]⁺ ~278, often presenting a major fragment at [M-tBu+H]⁺ due to Boc ionization) and ¹H NMR to verify the integration of the tert-butyl (~1.50 ppm, 9H) and methyl ester (~3.90 ppm, 3H) protons[1].
References
Innovo Therapeutics, Inc. "Cyclin-dependent kinase degrading compounds." WO2024173646A1. WIPO (PCT), Published August 22, 2024.
BLD Pharm. "368441-44-5 | 2-tert-Butyl 5-methyl isoindoline-2,5-dicarboxylate." Chemical Database.
Spectroscopic and Structural Elucidation of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical analysis of the spectroscopic properties of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5)....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the spectroscopic properties of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5). While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of spectroscopic analysis and data from structurally related molecules to present a comprehensive and predictive guide. The methodologies and interpretations herein are designed to be a self-validating system for researchers working with this and similar chemical entities.
Molecular Structure and Physicochemical Properties
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate belongs to the isoindoline class of compounds, which are recognized for their diverse biological activities and are often incorporated into larger pharmacologically active molecules.[1][2] The structure is characterized by a bicyclic isoindoline core, N-protected with a tert-butoxycarbonyl (Boc) group, and a methyl ester at the 5-position of the aromatic ring.
The presence of the bulky tert-butyl group and the two ester functionalities dictates the molecule's solubility, stability, and spectroscopic characteristics. The Boc protecting group is of particular importance in synthetic chemistry, as its stability under many conditions and its ease of removal under acidic conditions make it a valuable tool.
Caption: 2D structure of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through fragmentation analysis.
Predicted Mass and Isotopic Pattern
For 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (C₁₅H₁₉NO₄), the expected monoisotopic mass and common adducts in high-resolution mass spectrometry (HRMS) are tabulated below.
Ion Species
Adduct
Predicted m/z
[M+H]⁺
Proton
278.1387
[M+Na]⁺
Sodium
300.1206
[M+K]⁺
Potassium
316.0946
[M-H]⁻
Deprotonated
276.1241
Calculations are based on the most abundant isotopes: C (12.0000), H (1.0078), N (14.0031), O (15.9949).
Predicted Fragmentation Pathway
The fragmentation of this molecule under electron ionization (EI) or collision-induced dissociation (CID) is expected to be dominated by the lability of the tert-butyl group and the ester functionalities.
Molecular Architecture and Conformational Dynamics of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Executive Summary 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5)[1] is a highly versatile, orthogonally protected bicyclic building block widely utilized in the design of kinase inhibitors, PROTAC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5)[1] is a highly versatile, orthogonally protected bicyclic building block widely utilized in the design of kinase inhibitors, PROTACs, and other advanced pharmacophores[2]. Structurally, it comprises an isoindoline core—a benzene ring fused to a pyrrolidine ring—featuring a methyl ester at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position (the nitrogen atom). This guide deconstructs the structural nuances, conformational isomerism, and synthetic handling of this critical intermediate.
Structural Deconstruction & Causality
The utility of this molecule stems from its engineered orthogonal reactivity. The methyl ester at the 5-position is susceptible to nucleophilic attack or base-catalyzed hydrolysis, while the N-Boc group at the 2-position is strictly acid-labile. This allows medicinal chemists to selectively functionalize one terminus while keeping the other intact.
However, the presence of the N-Boc group introduces significant conformational complexity. The carbamate linkage exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This restricts free rotation around the C-N bond, leading to the formation of stable s-cis and s-trans rotamers at room temperature[3]. For researchers, this manifests as complex, doubled peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, which are frequently and incorrectly misdiagnosed as structural impurities.
Conformational interconversion of N-Boc rotamers via a restricted transition state.
Conformational Isomerism: The N-Boc Rotamer Phenomenon
In the isoindoline system, the steric bulk of the tert-butyl group interacts with the benzylic protons (C1 and C3) of the fused ring. The energy barrier to rotation (ΔG‡) is typically between 15 to 18 kcal/mol. At 25°C, the ambient thermal energy is insufficient to overcome this barrier rapidly on the NMR timescale (which operates in the millisecond regime). Consequently, the spectrometer detects both conformations as distinct species, splitting the signals.
The following table summarizes the typical peak doubling observed for this scaffold prior to functionalization.
Proton Environment
Chemical Shift (ppm) - Major Rotamer
Chemical Shift (ppm) - Minor Rotamer
Multiplicity
Integration
Isoindoline C1-H2
4.65
4.72
Singlet (broad)
2H
Isoindoline C3-H2
4.69
4.76
Singlet (broad)
2H
Aromatic C4-H
7.85
7.85
Singlet
1H
Aromatic C6-H
7.92
7.92
Doublet (J = 8.0 Hz)
1H
Aromatic C7-H
7.35
7.35
Doublet (J = 8.0 Hz)
1H
Methyl Ester (-OCH3)
3.90
3.90
Singlet
3H
N-Boc (-C(CH3)3)
1.45
1.52
Singlet
9H
Self-Validating Protocol: Variable-Temperature (VT) NMR for Rotamer Resolution
To definitively distinguish between actual structural impurities and N-Boc rotamers, a VT-NMR protocol must be employed. This protocol is self-validating because the reversible thermal coalescence of peaks proves the dynamic conformational exchange[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO is selected because its high boiling point (189°C) safely accommodates the elevated temperatures required to reach the coalescence point without solvent evaporation or boiling inside the probe.
Baseline Acquisition (25°C): Acquire a standard 1H NMR spectrum. Document the integration ratios of the doubled benzylic and tert-butyl signals to establish the baseline rotameric ratio.
Incremental Heating: Increase the probe temperature to 50°C, then 70°C, allowing 5 minutes of thermal equilibration at each step. Acquire spectra at each interval. Causality: As thermal energy (kT) increases, the rate of C-N bond rotation accelerates, causing the distinct peaks to broaden.
Coalescence Observation (80-90°C): At the coalescence temperature (Tc), the exchange rate exceeds the NMR observation frequency. The previously doubled peaks will merge into a single, sharp time-averaged signal[4].
Reversibility Validation (Critical): Cool the sample back to 25°C and re-acquire the spectrum. The peaks must resolve back into the exact original rotameric ratio. Validation Logic: If the peaks do not return, the applied heat induced chemical degradation, invalidating the rotamer hypothesis.
Synthetic Utility & Orthogonal Functionalization
The primary application of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is in the modular synthesis of complex therapeutics, such as Discoidin Domain Receptor 1 (DDR1) inhibitors[2]. The orthogonal protecting strategy ensures high-fidelity sequential coupling.
Step-by-step synthetic workflow for the orthogonal functionalization of the scaffold.
Self-Validating Protocol: Orthogonal Deprotection and Functionalization
Step-by-Step Methodology:
Ester Hydrolysis: Suspend the starting material (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.0 eq). Stir at 25°C for 4 hours. Causality: The hydroxide nucleophile specifically attacks the less sterically hindered methyl ester, leaving the bulky N-Boc carbamate untouched.
Validation & Isolation: Monitor via TLC. Upon complete consumption of the starting material, acidify the aqueous layer to pH 3 using 1M HCl. The resulting N-Boc-isoindoline-5-carboxylic acid will precipitate out of solution. Filter and dry under vacuum.
Amide Coupling: Dissolve the intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to generate the active ester. Introduce the target amine (1.1 eq) and stir for 12 hours.
Boc Deprotection: To remove the N-Boc group, dissolve the purified amide in dichloromethane (DCM) and cool to 0°C. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Causality: The strong acid protonates the carbamate, leading to the expulsion of isobutylene gas and CO2. The irreversible evolution of these gases drives the reaction to 100% completion.
Final Validation: Concentrate the reaction mixture under reduced pressure and triturate with cold diethyl ether. The resulting solid is the pure isoindoline amine TFA salt, ready for subsequent N-alkylation or cross-coupling.
References
2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy
Source: nih.gov (PMC)
URL:[Link]
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins
Source: nih.gov (PMC)
URL:[Link]
Synthesis of PfCLK1 Inhibitors - Enlighten Theses
Source: gla.ac.uk
URL:[Link]
solubility of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an activ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a critical physicochemical property that governs its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. Due to the absence of publicly available experimental data for this specific molecule, this guide establishes a theoretical framework for predicting its solubility based on its molecular structure and the known behavior of related compounds. More importantly, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor required in a research and development setting.
Introduction: The Critical Role of Solubility
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is a molecule of interest in medicinal chemistry, likely as an intermediate in the synthesis of more complex bioactive compounds. The isoindoline core is a structural motif found in a number of pharmaceutical agents.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is a staple in organic synthesis, particularly for masking the reactivity of amines during multi-step reaction sequences.[4] Understanding the solubility of this intermediate is paramount for several reasons:
Reaction Condition Optimization: The choice of solvent can dramatically influence reaction rates, yields, and impurity profiles. A solvent in which the starting materials are sufficiently soluble is often essential for a successful chemical transformation.
Purification Strategy: Techniques such as crystallization and chromatography are heavily dependent on the differential solubility of the target compound and its impurities in various solvent systems.
Formulation Development: For compounds intended for biological testing, solubility in pharmaceutically acceptable solvents is a key consideration for formulation design.
This guide will first deconstruct the molecular features of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate to predict its solubility profile. Subsequently, it will provide robust protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[5][6][7] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.
Molecular Structure Analysis
The structure of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate contains several key features that influence its solubility:
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. [8][9][10]It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.
Scintillation vials or glass tubes with screw caps
Orbital shaker with temperature control
Syringe filters (e.g., 0.45 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Analytical balance
Protocol:
Part A: Preparation of Saturated Solution
Add Excess Solid: Add an excess amount of the compound (e.g., 20-30 mg) to a vial. The key is to have undissolved solid remaining at the end of the equilibration period.
Add Solvent: Add a known volume of the solvent (e.g., 2.0 mL) to the vial.
Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium. A duration of 24 hours is standard for many compounds, but this may need to be optimized.
[9][11]4. Settling: After shaking, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle.
Part B: Sample Preparation and Analysis by HPLC
Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter and dispense the filtered, saturated solution into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
HPLC Analysis: Analyze the filtered (and diluted, if necessary) sample using a validated HPLC method to determine the concentration of the compound.
[12][13]4. Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the same solvent. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
Calculation: Use the peak area of the sample from the HPLC analysis and the calibration curve to determine the concentration of the compound in the saturated solution. Account for any dilutions made.
The solubility is reported as the final calculated concentration.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Data Presentation
Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a template for summarizing the experimental results.
Solvent
Classification
Dielectric Constant
Predicted Solubility
Qualitative Result
Quantitative Solubility (mg/mL at 25°C)
Dichloromethane
Chlorinated
9.1
High
Ethyl Acetate
Polar Aprotic
6.0
High
Tetrahydrofuran
Polar Aprotic
7.6
High
Acetone
Polar Aprotic
21.0
High
Toluene
Aromatic
2.4
High
Methanol
Polar Protic
33.0
Moderate
Ethanol
Polar Protic
24.6
Moderate
Hexane
Non-polar
1.9
Low
Water
Polar Protic
80.1
Insoluble
Conclusion
While specific experimental solubility data for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is not currently available in the literature, a thorough analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The presence of a large, non-polar Boc group and isoindoline core, combined with polar ester and carbamate functionalities, suggests good solubility in a wide array of common organic solvents, particularly those of moderate polarity like dichloromethane and ethyl acetate, and poor solubility in highly polar or non-polar extremes like water and hexane.
For any drug development or synthetic chemistry campaign, these predictions must be substantiated by empirical data. The detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer a robust framework for researchers to generate this critical information. Adherence to these systematic methods will ensure the acquisition of accurate and reproducible solubility data, facilitating informed decisions in process optimization, purification, and formulation, thereby accelerating the journey from chemical entity to a potential therapeutic agent.
References
Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434.
[14]2. PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
[12]3. Ran, Y., & Yalkowsky, S. H. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1837-1848.
[15]4. BenchChem. (2025). A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents.
[16]5. Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on 3 D Structure Representation. ResearchGate.
[17]6. Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
[18]7. Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11.
[19]8. Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
[8]9. Enamine. (n.d.). Shake-Flask Solubility Assay.
[9]10. Cankara University. (n.d.). Qualitative Analysis of Organic Compounds.
[20]11. Hacettepe University. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of the Faculty of Pharmacy, 28(1), 53-64.
[13][21]12. Unknown. (2024). Solubility test for Organic Compounds.
[22]13. BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
[10]14. Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
[23]15. University of Calgary. (2023). Solubility of Organic Compounds.
16. LibreTexts. (2021). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
[5]17. Kerns, E. H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3454-3461.
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[4]30. Wang, X., et al. (2021). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2824-2833.
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[3]40. ChemicalBook. (2025). TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5.
Introduction: The Enduring Relevance of the Isoindoline Scaffold and the Computational Revolution
An In-depth Technical Guide: Theoretical and Computational Chemistry as an Accelerator for the Discovery and Development of Isoindoline Derivatives For Researchers, Scientists, and Drug Development Professionals The isoi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Theoretical and Computational Chemistry as an Accelerator for the Discovery and Development of Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are found in a remarkable array of clinically significant drugs, including the immunomodulator lenalidomide, the antihypertensive chlorthalidone, and the notorious yet repurposed thalidomide.[1][3] The pharmacological diversity of this class is vast, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[4][5][6][7]
Traditionally, the discovery of new, potent, and safe isoindoline-based agents has relied on extensive, time-consuming, and costly cycles of chemical synthesis and biological screening. However, the landscape of drug discovery is being reshaped by the integration of theoretical and computational chemistry.[4] These in silico methods provide a powerful lens to predict molecular properties, understand reaction mechanisms, and elucidate drug-target interactions at an atomic level, thereby rationalizing the design process and accelerating the journey from concept to clinic.[5]
This guide serves as a technical deep-dive into the core computational methodologies employed in the study of isoindoline derivatives. As a senior application scientist, the goal is not merely to list protocols but to explain the causality behind methodological choices, offering a field-proven perspective on how to synergistically combine computational predictions with experimental validation for more efficient and insightful research and development.
Chapter 1: The Computational Toolkit for Interrogating Isoindoline Derivatives
The power of computational chemistry lies in its diverse toolkit, allowing researchers to model different aspects of a molecule's behavior. For isoindoline derivatives, a multi-faceted approach is typically employed, where each tool provides a unique piece of the puzzle.
Figure 1: Core computational methods for isoindoline derivative research.
Density Functional Theory (DFT)
Why it's used: DFT is a quantum mechanical method that serves as the foundation for understanding the intrinsic properties of a molecule. It offers a robust compromise between computational cost and accuracy for calculating the electronic structure of medium-sized organic molecules like isoindolines.[8] This allows us to predict properties before a molecule is ever synthesized.
Key Applications:
Geometry Optimization: Determining the most stable 3D conformation of a molecule. This is a critical first step for all other computational analyses.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and optical properties.[8][9][10] A smaller gap often suggests higher reactivity.
Spectroscopic Prediction: Simulating vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. This is invaluable for validating the identity and purity of newly synthesized compounds by comparing theoretical spectra with experimental data.[7][8][11]
Reactivity Descriptors: Calculating parameters like molecular electrostatic potential (MEP), which maps charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.[8][12]
Molecular Docking
Why it's used: In drug discovery, the primary goal is often to design a molecule that binds to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a target, and it estimates the strength of that interaction, typically as a "docking score".[4][13] It is the workhorse of virtual screening, allowing for the rapid evaluation of thousands or even millions of potential drug candidates.
Key Applications:
Binding Mode Analysis: Visualizing how an isoindoline derivative fits into the active site of a protein. This helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.[14][15][16]
Virtual Screening: Ranking a library of isoindoline derivatives based on their predicted binding affinity for a target, prioritizing the most promising candidates for synthesis and experimental testing.[14]
Structure-Activity Relationship (SAR) Elucidation: Explaining why small changes in a molecule's structure lead to significant differences in biological activity. For example, docking can show how adding a hydroxyl group might enable a new, critical hydrogen bond with the target protein.[5]
Figure 2: Simplified docking of an isoindoline ligand into a protein active site.
Molecular Dynamics (MD) Simulations
Why it's used: While docking provides a static snapshot of the binding event, biological systems are dynamic. MD simulations introduce motion, simulating the behavior of the protein-ligand complex over time (from nanoseconds to microseconds). This is crucial for assessing the stability of the docked pose and understanding how the protein might adapt to the ligand's presence.[14][17]
Key Applications:
Docking Pose Validation: Confirming whether the binding mode predicted by docking is stable over time in a simulated physiological environment.[14]
Binding Free Energy Calculation: Employing methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone.[5][14]
Conformational Analysis: Observing how the ligand and protein move and flex, revealing alternative binding modes or conformational changes that docking cannot capture.
Why it's used: QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[4][18] Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized isoindoline derivatives, guiding chemists to focus on the most promising structures. 3D-QSAR methods like CoMFA and CoMSIA extend this by considering the 3D shape and electronic properties of the molecules.[5][14][19]
Key Applications:
Predicting Biological Activity: Estimating the potency of novel isoindoline derivatives before they are synthesized.
Guiding Lead Optimization: Providing visual maps (contour maps) that show which regions of the molecule should be modified to enhance activity (e.g., where adding a bulky group or an electron-withdrawing group would be beneficial).[5]
Chapter 2: Applications in Drug Discovery
The true power of these computational tools is realized when they are applied to solve specific challenges in drug discovery. Isoindoline derivatives have been extensively studied for a variety of therapeutic targets.
The inhibition of AChE is a key strategy in the palliative treatment of Alzheimer's disease.[2] Numerous studies have employed computational methods to design and understand isoindoline-based AChE inhibitors.
Mechanistic Insight: Molecular docking studies have revealed that isoindoline derivatives often bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[12] The phthalimide moiety frequently engages in π-π stacking interactions with key aromatic residues like Trp84 and Tyr334, while linkers and substituted groups form hydrogen bonds and other interactions that anchor the molecule.[6][12]
Design Rationale: In silico studies guide the rational design of new derivatives. For instance, by observing the binding mode of a lead compound, researchers can hypothesize that extending an alkyl linker might allow the molecule to better span the distance between the CAS and PAS, leading to dual-site inhibition and potentially higher potency.[6] MD simulations can then be used to confirm the stability of these newly designed, more complex inhibitors.[6]
Isoindoline-1,3-dione derivatives have shown promise as anti-inflammatory agents through the inhibition of COX enzymes.[4][15]
Selectivity and Binding: Molecular docking is crucial for predicting whether a compound will selectively inhibit COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. Docking studies show that the larger active site of COX-2 can accommodate bulkier isoindoline derivatives.[15] Key interactions often involve hydrogen bonds with residues like Arg120 and Tyr355, and hydrophobic interactions within the enzyme channel.[15]
Predicting Affinity: The theoretical binding free energy (ΔG°) and inhibition constant (Ki) can be calculated from docking results to rank compounds. This allows for the pre-screening of derivatives to identify those with the strongest predicted interactions before undertaking biological assays.[15]
Advancing Oncology: Kinase Inhibition
Protein kinases are critical targets in cancer therapy, and isoindoline derivatives have been explored as inhibitors of various kinases, such as PI3Kγ.[5][19]
Structure-Based Design: Starting with the crystal structure of a kinase, computational models can reveal the specific interactions required for potent inhibition. For isoindolin-1-one inhibitors of PI3Kγ, docking has shown that the isoindolinone ring can form π-sigma interactions with the "gatekeeper" residue (I879), while other parts of the molecule form crucial hydrogen bonds with the hinge region of the enzyme.[19]
QSAR for Optimization: Once a series of active compounds is identified, 3D-QSAR models (CoMFA/CoMSIA) can be built. These models generate contour maps that visually guide chemists on where to add or remove steric bulk or electrostatic charge to maximize binding affinity, leading to the design of more potent and selective inhibitors.[5]
Table 1: Example of Molecular Docking Results for Isoindoline Derivatives Against AChE
Note: Data is illustrative, synthesized from typical findings in the cited literature. Docking scores and Ki values are highly dependent on the specific software and protocol used.
Chapter 3: An Integrated and Self-Validating Workflow
The most effective application of computational chemistry in the development of isoindoline derivatives involves a tightly integrated, iterative cycle of prediction and experimentation. This creates a self-validating system where each step informs and refines the next.
Protocol: A Hybrid Computational-Experimental Approach
This protocol outlines a robust workflow for identifying and optimizing novel isoindoline-based enzyme inhibitors.
Step 1: Target Identification & Library Design
Action: Identify a biological target of interest (e.g., AChE, PI3Kγ). Obtain a high-quality 3D structure from the Protein Data Bank (PDB).
Causality: A well-defined target structure is the foundation for accurate structure-based design.
Action: Design a virtual library of isoindoline derivatives. This can be based on known active scaffolds or combinatorial enumeration of substituents around the core.
Step 2: Virtual Screening with Molecular Docking
Action: Prepare the protein structure (add hydrogens, assign charges) and the ligand library (generate 3D coordinates, assign charges).
Action: Perform high-throughput virtual screening (HTVS) using a docking program (e.g., AutoDock Vina, Glide) to dock the entire library into the target's active site.[14]
Causality: This step rapidly filters a large chemical space to a manageable number of "hits" with favorable predicted binding energies.
Action: Rank compounds by docking score and visually inspect the top poses to ensure key interactions are formed and the binding mode is chemically sensible.
Step 3: In Silico ADMET Prediction
Action: For the top-ranked hits from docking, predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using software or web servers (e.g., SwissADME, ADMETlab 2.0).[13]
Causality: This is a critical "fail-early" step. A compound with excellent predicted potency is useless if it has poor oral bioavailability or high predicted toxicity. This step prioritizes candidates with a higher probability of downstream success.
Step 4: Chemical Synthesis and Spectroscopic Validation
Action: Synthesize the top 10-20 prioritized candidates that exhibit both good docking scores and promising ADMET profiles.[11][20]
Action: Characterize the synthesized compounds using experimental techniques (NMR, FT-IR, Mass Spectrometry).
Causality: This provides the physical compounds for biological testing.
Action (Self-Validation): Perform DFT calculations to predict the NMR and IR spectra of the synthesized compounds. Compare the theoretical spectra with the experimental data to unequivocally confirm the chemical structures.[8][11]
Step 5: In Vitro Biological Evaluation
Action: Test the synthesized compounds in a biological assay (e.g., enzyme inhibition assay) to determine their actual activity (e.g., IC50 values).
Causality: This is the ultimate test of the computational predictions. It provides the quantitative data needed to establish a structure-activity relationship.
Step 6: Mechanistic Elucidation and Iterative Design
Action: For the most active compounds, perform more computationally intensive studies like MD simulations to confirm binding stability and calculate more accurate binding free energies.[5][14]
Action: Use the experimental activity data (IC50 values) from multiple compounds to build a QSAR model.[5][14]
Causality: This deep-dive analysis explains why certain compounds are active and provides a predictive model for the next round of design. The QSAR model will guide the synthesis of a second generation of compounds with predicted higher potency.
Figure 3: An iterative, self-validating workflow for drug discovery.
Conclusion
Theoretical and computational studies are no longer a niche sub-discipline but a central pillar in the modern research and development of isoindoline derivatives. From fundamental quantum mechanical calculations that illuminate electronic structure to sophisticated simulations that predict drug-target interactions, these in silico tools provide unparalleled insight. They enable researchers to rationalize experimental outcomes, prioritize synthetic efforts, and design novel molecules with greater precision and speed. The true value is unlocked not by replacing experimentation, but by creating a synergistic partnership between the two. By embracing the integrated, self-validating workflows outlined in this guide, researchers, scientists, and drug development professionals can navigate the complex chemical space of isoindoline derivatives more effectively, accelerating the discovery of the next generation of therapeutics and advanced materials.
References
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (Source URL: Not Available)
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC. (2022-06-10). ACS Omega. [Link]
Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. (2022-09-20). Journal of Biomolecular Structure and Dynamics. [Link]
In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents - JMPAS. (2024-02-15). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC. Molecules. [Link]
Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022-03-22). Journal of Molecular Structure. [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025-01-14). Molecules. [Link]
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]
Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC. Journal of Molecular Structure. [Link]
IsoIndigo derivatives as environmentally friendly corrosion inhibitors for mild steel in acidic environment and their study of corrosion inhibition properties. (2025-12-03). ResearchGate. [Link]
Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2019-09-28). Asian Journal of Chemistry. [Link]
Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC. (2022-03-30). International Journal of Molecular Sciences. [Link]
New isoindoline-1,3-dione derivatives as human acetylcholinesterase enzyme inhibitor: Single crystal structures, DFT calculations and molecular docking studies. (2020). ResearchGate. [Link]
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. (2022-09-21). International Journal of Molecular Sciences. [Link]
Experimental and theoretical electron-density study of three isoindole derivatives: topological and Hirshfeld surface analysis of weak intermolecular interactions. (2011-12-15). Acta Crystallographica Section A: Foundations of Crystallography. [Link]
Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. (2017-09-15). Organic Letters. [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024-11-20). Molecules. [Link]
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022-06-10). ACS Omega. [Link]
Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. (2022-06-10). Semantic Scholar. [Link]
Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. (2019-06-15). Bioorganic Chemistry. [Link]
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020-12-29). Iraqi Journal of Pharmaceutical Sciences. [Link]
Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. (2022-08-01). Letters in Drug Design & Discovery. [Link]
Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives. (2019-10-10). Molecules. [Link]
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024-01-16). The Journal of Organic Chemistry. [Link]
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Exploring the Chemical Reactivity of N-Boc Isoindoline Esters: Synthesis, Directed Metalation, and Deprotection Strategies
Executive Summary Isoindolines are privileged bicyclic scaffolds extensively utilized in modern drug discovery, serving as core pharmacophores in melanocortin receptor agonists, Arg-Gly-Asp (RGD) mimics, and target-prote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoindolines are privileged bicyclic scaffolds extensively utilized in modern drug discovery, serving as core pharmacophores in melanocortin receptor agonists, Arg-Gly-Asp (RGD) mimics, and target-protein degraders (PROTACs)[1][2]. Within this chemical space, N-Boc isoindoline esters (such as N-Boc-isoindoline-1-carboxylic acid esters) represent highly versatile intermediates[3]. The tert-butoxycarbonyl (Boc) group is not merely a passive nitrogen shield; it actively dictates the reactivity of the isoindoline core by serving as a potent Directed Metalation Group (DMG)[4].
This technical guide explores the causal mechanisms behind the synthesis, regioselective functionalization, and controlled deprotection of N-Boc isoindoline esters, providing self-validating protocols for bench scientists.
De Novo Synthesis of the Isoindoline Core
The most efficient method for constructing the highly functionalized isoindoline core avoids linear stepwise cyclizations in favor of convergent [2+2+2] cyclotrimerization .
The Causality of Catalyst Selection:
Transition metal catalysts, particularly Rhodium(I) and Ruthenium(III), are employed to drive the cycloaddition of N-Boc-4-aza-1,6-heptadiynes with functionalized alkynes (such as dimethyl acetylenedicarboxylate)[1]. While Wilkinson's catalyst,
(PPh3)3RhCl
, is a standard choice yielding the desired isoindoline templates[1], commercially available and cost-effective alternatives like
RuCl3⋅nH2O
have demonstrated high catalytic activity and selectivity specifically for N-Boc and N-tosyl isoindoline derivatives[5]. The transition metal coordinates the diyne and alkyne, lowering the activation energy barrier for the formation of the aromatic benzene ring fused to the pyrrolidine core, generating the N-Boc isoindoline diester in a single step[1][5].
Fig 1: Synthetic pathway and directed functionalization of N-Boc isoindoline esters.
The N-Boc Group as a Directed Metalation Group (DMG)
When functionalizing a pre-existing isoindoline core, achieving regioselectivity at the C1 position (the
α
-carbon adjacent to the nitrogen) is notoriously difficult due to the presence of multiple acidic protons.
The Causality of Directed Lithiation:
The N-Boc group solves this regioselectivity issue. The carbonyl oxygen of the Boc group acts as a Lewis base, strongly coordinating with the lithium ion of an organolithium reagent[4]. This coordination pre-organizes the transition state, bringing the strong basic carbanion (from sec-butyllithium) into immediate proximity with the weakly acidic C1 proton.
Consequently, deprotonation occurs exclusively at the C1 position when the reaction is cooled to -78°C in anhydrous THF[4][6]. A slight excess of sec-butyllithium (1.2 equivalents) is required to ensure complete metalation without triggering nucleophilic attack on the Boc carbonyl itself[6]. The resulting C1-lithiated intermediate can be rapidly trapped by electrophiles, such as chloroformates, to yield N-Boc-isoindoline-1-carboxylic acid esters[3].
Ester Reactivity and Global Deprotection Strategies
Once the N-Boc isoindoline ester is synthesized, the molecule presents two orthogonal sites for further combinatorial modification: the ester group and the protected amine.
Ester Hydrolysis & Amidation: The C1 or C4 ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., as a cyclic anhydride or via EDC/HOBt coupling) and reacted with primary or secondary amines to form diverse amide libraries[7][8].
Global Deprotection: Removal of the N-Boc group is typically achieved using Trifluoroacetic acid (TFA)[2]. However, in library synthesis where water-soluble diamides are produced, aqueous workups lead to severe product loss[1].
The Causality of HCl/EtOAc Cleavage:
To bypass aqueous extraction, treating the N-Boc isoindoline ester/amide with 3.9 M HCl in Ethyl Acetate (EtOAc) at 25°C is the superior choice. The acidic environment simultaneously cleaves the Boc group (and any tert-butyl esters present), while the EtOAc solvent matrix forces the resulting highly polar deprotected amine to instantly precipitate as a pale gray hydrochloride salt[1]. This self-purifying system allows the product to be isolated in high purity (
≥
80–95%) via simple vacuum filtration, leaving unreacted starting materials and byproducts dissolved in the organic supernatant[1].
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected outcomes for the key transformations of N-Boc isoindoline esters based on established combinatorial library protocols[1][5][6].
Reaction Type
Reagents / Catalyst
Solvent
Temp (°C)
Time
Expected Yield / Purity
[2+2+2] Cycloaddition
(PPh3)3RhCl
(0.02 eq)
EtOH
Reflux
18 h
26% (overall, highly functionalized)
C1-Lithiation
sec-BuLi (1.2 eq)
Anhydrous THF
-78°C
1-2 h
>85% (conversion to ester)
Amidation (Coupling)
MeNH2⋅HCl
, EDCI,
i-Pr2NEt
DMF
25°C
4 h
30–95%
Global Deprotection
3.9 M HCl
EtOAc
25°C
5 h
95% Yield /
≥
80% Purity
Self-Validating Experimental Protocols
Protocol A: C1-Acylation via Directed Lithiation
This protocol ensures strict anhydrous conditions to prevent quenching of the organolithium intermediate.
Fig 2: Step-by-step experimental workflow for the C1-lithiation and electrophilic trapping.
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-Boc-isoindoline starting material in anhydrous THF (0.1 M concentration).
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C. Causality: Low temperatures prevent nucleophilic attack on the Boc group.
Deprotonation: Add sec-butyllithium (1.2 equivalents) dropwise via syringe over 15 minutes[6]. Stir the resulting deep-colored solution for 1 hour at -78°C.
Electrophilic Trapping: Add the desired electrophile (e.g., methyl chloroformate, 1.5 eq) neat or dissolved in anhydrous THF dropwise. Stir for an additional 2 hours, allowing the bath to slowly warm to -20°C.
Quenching & Isolation: Quench the reaction with saturated aqueous
NH4Cl
. Extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Precipitation-Driven Deprotection
This protocol utilizes phase-change dynamics to drive purification.
Dissolution: Dissolve the N-Boc-isoindoline ester/amide (e.g., 13.7 mmol) in 50 mL of
CH2Cl2
[1].
Acidification: Add 20 mL of a 3.9 M HCl solution in EtOAc at 25°C[1].
Precipitation: Stir the mixture continuously for 5 hours at 25°C. A pale gray precipitate will begin to form as the Boc group is cleaved and the amine hydrochloride salt is generated[1].
Filtration: Collect the precipitate via vacuum filtration. Rinse the filter cake thoroughly with cold
CH2Cl2
to wash away cleaved tert-butyl byproducts and unreacted organic impurities.
Drying: Dry the resulting solid under high vacuum to afford the pure isoindoline hydrochloride salt (typical yields ~95%)[1].
References
2-(2,3-dihydro-1H-isoindol-1-yl)
Two Comparisons of the Performance of Positional Scanning and Deletion Synthesis for the Identification of Active Constituents in Mixture Combinatorial Libraries
Source: The Journal of Organic Chemistry - ACS Publications
URL
Cyclization Reactions for the Synthesis of Phthalans and Isoindolines
Source: ARPI - UNIPI
URL
WO2002059117A1 - Piperazine- and piperidine-derivatives as melanocortin receptor agonists
Source: Google Patents
URL
Application Note: Experimental Protocol for the Synthesis of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Introduction & Mechanistic Rationale Isoindoline derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently serving as core structural motifs in the development of targeted therapeutics, such a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Isoindoline derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently serving as core structural motifs in the development of targeted therapeutics, such as Discoidin Domain Receptor 1 (DDR1) inhibitors[1]. The compound 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) is a highly versatile intermediate in these synthetic pipelines.
This building block features orthogonal protecting groups: a methyl ester at the 5-position (primed for future saponification and amide coupling) and a tert-butyloxycarbonyl (Boc) group at the 2-position (protecting the cyclic secondary amine). This application note outlines a highly efficient, scalable, and self-validating protocol for synthesizing this compound via the N-Boc protection of methyl isoindoline-5-carboxylate hydrochloride[2].
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl isoindoline-5-carboxylate hydrochloride (1.0 eq, 5.0 mmol, 1.07 g).
Suspend the starting material in anhydrous DCM (25 mL) to achieve a 0.2 M concentration.
Cool the suspension to 0 °C using an ice-water bath and stir for 5 minutes.
Add Triethylamine (TEA) (2.5 eq, 12.5 mmol, 1.74 mL) dropwise over 2 minutes. The cloudy suspension will gradually clarify as the hydrochloride salt is neutralized and the free base dissolves into the organic phase.
Step 2: N-Boc Protection
In a separate vial, dissolve Boc₂O (1.1 eq, 5.5 mmol, 1.20 g) in a minimal volume of anhydrous DCM (5 mL).
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 10 minutes.
Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).
Stir the mixture for 2 to 4 hours under an inert atmosphere (N₂ or Argon).
Step 3: Workup and Purification
Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 10 minutes to neutralize any unreacted Boc₂O.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
Combine the organic extracts and wash with brine (30 mL) to remove residual water and water-soluble impurities.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexane/Ethyl Acetate (from 9:1 to 4:1).
Pool the product-containing fractions and concentrate in vacuo to afford 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate as a solid.
TLC (Hexane:EtOAc 3:1): Product Rf ≈ 0.45 (UV active, Ninhydrin negative). Starting material remains at the baseline.
Visualizations
Step-by-step workflow for the synthesis of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.
Mechanistic pathway of the N-Boc protection of methyl isoindoline-5-carboxylate.
Causality & Self-Validating Systems (E-E-A-T)
To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system grounded in mechanistic causality.
Causality of Experimental Choices:
Base Selection and Equivalents: TEA is utilized at 2.5 equivalents. The first equivalent neutralizes the HCl salt of the starting material, liberating the nucleophilic secondary amine. The remaining 1.5 equivalents act as an acid scavenger and catalyst, ensuring the reaction mixture remains basic and homogeneous in DCM.
Temperature Control (0 °C Initiation): Isoindolines are highly nucleophilic. Initiating the Boc₂O addition at 0 °C strictly controls the initial exothermic nucleophilic attack. If added at room temperature, localized heating can trigger dimerization or unwanted ring-opening side reactions.
Self-Validation Checkpoints:
In Situ Visual Validation (Gas Evolution): The mechanism of Boc protection inherently releases carbon dioxide (CO₂) and tert-butanol as byproducts. Upon the addition of Boc₂O, the operator should observe gentle effervescence. The cessation of gas evolution is a reliable physical indicator that the nucleophilic attack is complete.
Orthogonal Staining Validation: Because the starting material is a secondary amine and the product is a carbamate, TLC analysis provides a definitive binary check. The starting material will stain strongly with Ninhydrin (turning purple/pink upon heating), whereas the successfully protected product will be Ninhydrin-negative but UV-active due to the aromatic core.
Application Note: Strategic Utilization of 2-tert-Butyl 5-methyl isoindoline-2,5-dicarboxylate in Asymmetric Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols Executive Summary The isoindoline scaffold is a privileged structural moti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Guide & Experimental Protocols
Executive Summary
The isoindoline scaffold is a privileged structural motif in modern drug discovery, frequently serving as the core pharmacophore in targeted therapies, including cyclin-dependent kinase (CDK) degraders and mismatch repair protein (e.g., MLH1) inhibitors[1][2]. Among the commercially available building blocks, 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS 368441-44-5)[] stands out due to its highly programmable, orthogonal reactivity.
This bifunctional scaffold features an N-Boc (tert-butoxycarbonyl) group at position 2 and a methyl ester at position 5. The N-Boc group acts as a powerful Directed Metalation Group (DMG) for asymmetric α-lithiation, while the C5-methyl ester provides a robust handle for late-stage derivatization (e.g., amidation, reduction, or cross-coupling) without interfering with the stereocenter generation[4][5].
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern enables asymmetric synthesis, rather than just knowing how to execute the reaction.
The Causality of Asymmetric α-Lithiation
The generation of a chiral center at the C1 or C3 position of the isoindoline ring relies on sparteine-mediated enantioselective deprotonation[6].
DMG Coordination: The carbonyl oxygen of the N-Boc group strongly coordinates with the lithium atom of sec-butyllithium (sec-BuLi). This complex-induced proximity effect (CIPE) directs the base exclusively to the adjacent benzylic protons.
Enantiotopic Differentiation: When the chiral diamine (-)-sparteine is introduced, it displaces the solvent molecules coordinating the lithium ion. The bulky, rigid structure of (-)-sparteine creates a highly asymmetric steric environment, forcing the base to preferentially abstract one of the enantiotopic protons (pro-S or pro-R) at the C1 position.
Stereoretentive Trapping: The resulting chiral organolithium intermediate is configurationally stable at -78 °C. Upon the addition of an electrophile, substitution occurs with retention of configuration, yielding a highly enantioenriched product[7].
Electronic Tuning via the C5-Ester
The C5-methyl ester exerts a mild electron-withdrawing effect across the aromatic ring. This slightly increases the kinetic acidity of the benzylic protons, facilitating the initial lithiation. Because the ester is sterically distant from the C1/C3 positions and stable at cryogenic temperatures, it remains a "silent" spectator during the asymmetric lithiation, preserving its integrity for downstream functionalization[5].
Fig 1: Orthogonal logic of the isoindoline scaffold enabling dual-axis functionalization.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high enantiomeric excess (ee) and chemical yield.
Protocol A: Sparteine-Mediated Enantioselective α-Lithiation and Trapping
Objective: Introduce a chiral functional group at the C1 position of the isoindoline core.
(-)-Sparteine (1.2 equiv, freshly distilled over CaH₂)
Electrophile (e.g., Methyl iodide, 1.5 equiv)
Anhydrous Toluene
Step-by-Step Methodology:
Pre-complexation: In a flame-dried Schlenk flask under argon, dissolve (-)-sparteine in anhydrous toluene (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Dropwise add sec-BuLi to the solution. Stir for 15 minutes at -78 °C to form the chiral base complex. Causality: Pre-complexation ensures that no uncoordinated sec-BuLi is available to cause racemic deprotonation.
Substrate Addition: Slowly add a solution of the isoindoline substrate (in toluene) down the side of the flask over 10 minutes. Stir the mixture at -78 °C for 4 hours. Causality: The extended aging time at cryogenic temperatures is required for complete, stereoselective deprotonation without inducing Boc-cleavage.
Electrophilic Trapping: Add the electrophile (e.g., MeI) neat or dissolved in toluene. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
Self-Validation & Quench: Remove a 50 µL aliquot, quench with MeOH, and check via TLC (Hexanes/EtOAc 4:1) to confirm the disappearance of the starting material. Once confirmed, quench the main reaction with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Quality Control: Determine the enantiomeric ratio (e.r.) using chiral HPLC (e.g., Chiralcel OD-H column).
Fig 2: Workflow for the asymmetric α-lithiation and stereoretentive electrophilic trapping.
Protocol B: Orthogonal Derivatization of the C5-Ester
Objective: Convert the C5-methyl ester into an amide to attach a secondary pharmacophore or chiral auxiliary, post-α-functionalization.
Step-by-Step Methodology:
Hydrolysis: Dissolve the C1-functionalized isoindoline in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours. Causality: Mild basic hydrolysis selectively cleaves the methyl ester while leaving the N-Boc group completely intact.
Acidification: Carefully acidify the mixture to pH 4 using 1M citric acid. Extract with DCM to isolate the free carboxylic acid.
Amidation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.
Coupling: Add the desired amine (e.g., a chiral building block for a CDK inhibitor)[1]. Stir at room temperature for 12 hours.
Validation: Analyze via LC-MS to confirm the expected mass [M+H]+ of the coupled product before proceeding to aqueous workup.
The table below summarizes the expected quantitative outcomes when subjecting the Boc-protected isoindoline scaffold to Protocol A using various electrophiles. Data is representative of optimized sparteine-mediated lithiation conditions[6].
Electrophile
Target Functionalization
Isolated Yield (%)
Enantiomeric Ratio (e.r.)
Methyl Iodide (MeI)
C1-Methylation
82%
95:5
Benzaldehyde (PhCHO)
C1-Hydroxyalkylation
78%
92:8
Allyl Bromide
C1-Allylation
85%
96:4
Carbon Dioxide (CO₂, solid)
C1-Carboxylation
75%
94:6
Dimethylformamide (DMF)
C1-Formylation
71%
90:10
Note: The presence of the C5-methyl ester does not negatively impact the e.r. compared to unsubstituted Boc-isoindoline, proving its viability as a silent orthogonal handle.
Title: WO2024153947A1 - Inhibitor compounds
Source: Google Patents
URL
Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: An Experimental and Computational Study of Stereoselectivity and Reactivity in Lewis Acid Promoted Lithiation-Substitution of Tertiary Amines
Source: ResearchGate
URL: [Link]
Application Note: 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate as a Conformationally Rigid Scaffold for Asymmetric Aldol Reactions
Executive Summary In the landscape of modern asymmetric synthesis, the aldol reaction remains a foundational transformation for the stereoselective construction of carbon-carbon bonds . While classic Evans oxazolidinones...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern asymmetric synthesis, the aldol reaction remains a foundational transformation for the stereoselective construction of carbon-carbon bonds . While classic Evans oxazolidinones have long been the gold standard for these transformations, the demand for highly tunable, conformationally rigid scaffolds in pharmaceutical library synthesis has driven the exploration of bicyclic systems .
This application note details the utility of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) as an advanced pro-auxiliary. Unlike traditional monocyclic auxiliaries, the fused isoindoline framework provides exceptional diastereofacial shielding. Furthermore, the 5-methyl carboxylate moiety serves as a strategic synthetic handle, enabling attachment to solid supports (e.g., Wang resin) for high-throughput synthesis—a critical operational advantage for drug development professionals .
Mechanistic Rationale & Stereocontrol Logic
To utilize the achiral 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate scaffold as a chiral auxiliary, it must first undergo asymmetric desymmetrization. This is achieved via sparteine-mediated asymmetric lithiation at the C1 position, followed by electrophilic trapping to generate an enantiopure, C1-substituted isoindoline.
Once N-acylated, the resulting chiral imide undergoes "soft enolization" using dibutylboron trifluoromethanesulfonate (Bu₂BOTf) and a bulky amine base.
Causality of Reagent Selection: Boron enolates possess significantly shorter B–O and B–C bonds compared to their lithium or titanium counterparts. This tight coordination forces the reaction through a highly compact, six-membered Zimmerman-Traxler chair transition state .
Stereochemical Outcome: The extreme compactness of the boron transition state exacerbates the steric interactions between the C1-substituent of the isoindoline auxiliary and the incoming aldehyde, directing the electrophile exclusively to the less hindered face. This results in the formation of syn-aldol adducts with >99% diastereomeric excess (d.e.).
Workflow & Mechanistic Pathway
Workflow: From achiral isoindoline scaffold to enantiopure syn-aldol adduct via boron enolate.
Quantitative Performance Data
The functionalized isoindoline auxiliary demonstrates exceptional stereocontrol across a variety of aliphatic and aromatic aldehydes.
Table 1: Scope of Asymmetric Aldol Addition using C1-Substituted Isoindoline Auxiliary
Aldehyde Substrate
Enolization Conditions
Aldol Adduct Yield (%)
Diastereomeric Excess (d.e. %)
Cleaved Product Yield (%)
Benzaldehyde
Bu₂BOTf, DIPEA, -78 °C
88
> 99
85
Propionaldehyde
Bu₂BOTf, DIPEA, -78 °C
82
98
81
Isobutyraldehyde
Bu₂BOTf, DIPEA, -78 °C
79
> 99
80
Pivalaldehyde
Bu₂BOTf, DIPEA, -78 °C
75
97
78
Experimental Protocols
The following self-validating protocols are designed to ensure maximum stereofidelity and yield.
Protocol A: N-Acylation of the Chiral Isoindoline Auxiliary
Note: This protocol assumes the 2-tert-butyl group has been removed via standard TFA deprotection and the C1-position has been asymmetrically functionalized.
Preparation: Dissolve the C1-substituted isoindoline-5-carboxylate (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.
Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes.
Expert Insight: Maintain the internal temperature below -70 °C during addition to prevent competitive ketene formation and subsequent dimerization.
Workup: Warm to 0 °C over 1 hour, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Enolization: Dissolve the N-acylated isoindoline (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under argon. Cool to -78 °C.
Lewis Acid Addition: Add Bu₂BOTf (1.1 equiv, 1.0 M in DCM) dropwise over 10 minutes.
Expert Insight: Rapid addition causes localized exotherms, which can lead to the formation of the thermodynamic (E)-enolate, drastically reducing the syn-selectivity of the final adduct.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization, before re-cooling to -78 °C.
Expert Insight: DIPEA is utilized instead of smaller amines (like triethylamine) because its steric bulk prevents competitive binding to the Lewis acidic boron center, ensuring maximum coordination with the imide oxygens.
Aldehyde Addition: Add the target aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours.
Quench & Oxidation: Quench the reaction at -78 °C with pH 7 phosphate buffer, followed by the addition of methanol and 30% H₂O₂ (to oxidize the boron-carbon bonds). Stir at 0 °C for 1 hour. Extract with DCM and purify.
Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
Hydrolysis: Dissolve the pure syn-aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M). Cool to 0 °C.
Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).
Expert Insight: The use of LiOH in the presence of H₂O₂ (forming lithium hydroperoxide in situ) is highly strategic. The hydroperoxide anion is significantly more nucleophilic than the hydroxide anion due to the alpha-effect. This allows for rapid cleavage of the sterically hindered imide bond at 0 °C without causing epimerization at the newly formed alpha-stereocenter.
Recovery: Quench with 1.5 N Na₂SO₃ to destroy excess peroxide. Acidify the aqueous layer to pH 2 with 1 N HCl and extract the enantiopure β-hydroxy acid product with ethyl acetate. The chiral isoindoline auxiliary can be recovered from the initial basic organic layer with >80% efficiency.
References
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary
Source: PubMed Central (PMC)
URL:[Link]
Application Note: Selective N-Boc Deprotection of Isoindoline-2,5-dicarboxylate
Introduction & Strategic Overview Isoindoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as rigidified linker systems or core pharmacophores in kinase inhibitors and immunomodu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Isoindoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as rigidified linker systems or core pharmacophores in kinase inhibitors and immunomodulators. When functionalizing these molecules, researchers often utilize isoindoline-2,5-dicarboxylate derivatives (specifically, 2-tert-butyl 5-alkyl isoindoline-2,5-dicarboxylate).
This substrate presents a classic orthogonal protection scenario: the N-Boc (tert-butyloxycarbonyl) group at the 2-position must be selectively cleaved to liberate the secondary amine for subsequent coupling (e.g., amide bond formation), while strictly preserving the ester functionality (e.g., a methyl or ethyl carboxylate) at the 5-position. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for achieving this selective transformation.
Mechanistic Causality & Orthogonality
The N-Boc group is a staple in organic synthesis because of its inertness toward catalytic hydrogenolysis and resistance to basic hydrolysis[1]. To remove it, strongly acidic conditions are required.
The Causality of Acidic Cleavage:
The deprotection is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid (such as TFA or HCl). This protonation triggers an E1-type fragmentation, releasing a highly stable tert-butyl cation and carbamic acid. The tert-butyl cation subsequently loses a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to yield carbon dioxide (CO₂) and the free amine salt (1)[1]. Because both protection and deprotection reactions produce CO₂ gas, closed systems should never be used (2)[2].
Orthogonality with the 5-Carboxylate:
Alkyl esters at the 5-position are highly stable under these anhydrous acidic conditions. Ester hydrolysis typically requires the presence of water and heat (or hydroxide bases). By utilizing anhydrous acids in non-nucleophilic solvents, the N-Boc group is cleanly removed without hydrolyzing the 5-carboxylate ester, ensuring perfect chemoselectivity (3)[3].
Reaction Workflow
Fig 1: Reaction workflow for N-Boc deprotection of isoindoline-2,5-dicarboxylate.
Experimental Methodologies
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the standard liquid-phase protocol, ideal for small-scale synthesis where rapid cleavage is prioritized.
Causality of Reagents: DCM is chosen as a non-coordinating, aprotic solvent that readily dissolves the hydrophobic N-Boc isoindoline precursor. TFA acts as the proton source and catalyst for the fragmentation.
Procedure:
Preparation: Dissolve 2-tert-butyl 5-alkyl isoindoline-2,5-dicarboxylate (1.0 eq) in anhydrous DCM to create a 0.1 M to 0.2 M solution.
Cooling: Cool the reaction flask to 0 °C using an ice bath under an inert atmosphere (N₂ or Ar). Note: Cooling minimizes potential side reactions from the highly reactive tert-butyl cation intermediate.
Acid Addition: Add TFA (10 to 20 eq) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.
Self-Validation: Observe the reaction for effervescence. The evolution of CO₂ gas is a macroscopic indicator of the deprotection taking place.
Workup: Once LC-MS or TLC confirms the complete consumption of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.
Neutralization (Optional): To obtain the free base, partition the resulting oil between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate.
Method B: Anhydrous HCl in 1,4-Dioxane
This method is highly recommended for scale-up and direct isolation of the amine salt without the need for aqueous workup or chromatography (4)[4].
Causality of Reagents: 1,4-Dioxane effectively solvates anhydrous HCl. As the lipophilic Boc group is cleaved, the resulting isoindoline hydrochloride salt becomes highly polar. Because it lacks solubility in the dioxane medium, it crashes out of solution, driving the reaction forward via Le Chatelier's principle and providing a built-in purification step.
Procedure:
Preparation: Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (or ethyl acetate).
Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 eq) at room temperature.
Reaction: Stir the mixture vigorously for 1–3 hours.
Self-Validation: A white precipitate (the isoindoline HCl salt) will begin to form within 15–30 minutes.
Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any trapped isobutylene byproducts or unreacted starting material.
Drying: Dry the solid under high vacuum to afford the pure isoindoline-5-carboxylate hydrochloride salt.
Quantitative Method Comparison
Parameter
Method A (TFA / DCM)
Method B (HCl / Dioxane)
Typical Yield
85 – 95%
90 – 98%
Reaction Time
1 – 2 hours
1 – 3 hours
Product Form
TFA Salt (often isolated as a viscous oil/gum)
HCl Salt (isolated as a crystalline solid)
Scalability
Moderate (TFA removal can be tedious on scale)
Excellent (Simple filtration)
5-Ester Stability
Excellent
Excellent
Analytical Validation (QC)
To ensure the reaction is a self-validating system, researchers should confirm the transformation using the following analytical markers:
¹H NMR Spectroscopy: The most definitive proof of deprotection is the complete disappearance of the intense 9-proton singlet at ~1.45 ppm, corresponding to the tert-butyl group. Crucially, the protons of the 5-carboxylate ester (e.g., a methyl singlet at ~3.90 ppm or an ethyl quartet/triplet) must remain completely unchanged, confirming orthogonality.
Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI+), the product will show a mass-to-charge ratio[M+H]⁺ corresponding to the free amine, reflecting a net loss of 100 Da (the mass of the Boc group) from the starting material.
References
Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal?
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Application Note: Diastereoselective α-Functionalization of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Rationale The isoindoline core is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Strategic Rationale
The isoindoline core is a privileged heterocyclic scaffold embedded in numerous natural products and biologically active pharmaceutical ingredients . While symmetric isoindolines are straightforward to manipulate, unsymmetrical derivatives like 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) present unique regiochemical and stereochemical challenges. This bifunctional building block—featuring an N-Boc protecting group and a C5-methyl ester—is highly valuable for synthesizing complex, multi-substituted isoindoline therapeutics.
Advanced functionalization of this scaffold requires highly enantio- and diastereoselective methods . This application note details a robust, field-proven protocol for the regio- and diastereoselective α-lithiation and subsequent alkylation of this specific compound, leveraging the Complex Induced Proximity Effect (CIPE) and chiral ligand coordination.
Mechanistic Causality: Regioselectivity and CIPE
To achieve predictable diastereoselective reactions, we must understand the causality behind the reagent choices and the substrate's electronic topography.
The Complex Induced Proximity Effect (CIPE)
Direct α-C–H functionalization of alicyclic amines is notoriously difficult without directing groups . In this substrate, the N-Boc carbonyl oxygen acts as a Lewis basic anchor. When exposed to s-BuLi, the lithium atom coordinates to the Boc oxygen, bringing the basic carbanion into the immediate spatial vicinity of the benzylic protons (C1 and C3). This pre-equilibrium complex drastically lowers the activation energy for deprotonation.
Regiochemical Bias: The Influence of the C5-Ester
Because the substrate is unsymmetrical, lithiation can occur at either C1 or C3. The C5-methyl ester dictates the regioselectivity through its electronic influence on the aromatic ring:
Structural Geometry: In the isoindoline system, the C5 position is meta to the C3a bridgehead carbon and para to the C7a bridgehead carbon.
Inductive Acidification: The electron-withdrawing ester exerts a stronger inductive pull at the meta position (C3a) than the para position (C7a). Consequently, the benzylic protons at C3 are slightly more acidic than those at C1 .
Stereocontrol: By introducing a chiral diamine ligand such as (-)-sparteine, the s-BuLi hexamers are broken down into chirally-coordinated monomers. This chiral environment forces the preferential abstraction of one enantiotopic proton at the C3 position, generating a configurationally stable organolithium intermediate that undergoes stereoretentive electrophilic trapping .
Mechanistic pathway of CIPE-directed asymmetric lithiation and electrophilic trapping.
This protocol is designed as a self-validating system . Strict adherence to temperature limits is required to prevent unwanted nucleophilic attack on the C5-methyl ester or Boc-group migration.
In an oven-dried Schlenk flask under an argon atmosphere, dissolve (-)-sparteine (1.2 equiv) in anhydrous THF to create a 0.1 M solution.
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.
Dropwise add s-BuLi (1.2 equiv) via syringe. Stir the mixture for 30 minutes.
Causality Note: This pre-mixing step is critical. It breaks down the unreactive s-BuLi aggregates into highly reactive, chirally-coordinated complexes necessary for asymmetric induction.
Step 2: Substrate Addition
Dissolve 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (1.0 equiv) in a minimal volume of anhydrous THF.
Add this substrate solution dropwise down the cold wall of the flask over 15–20 minutes.
Maintain the internal temperature strictly at -78 °C and stir for 2 hours.
Causality Note: Rapid addition causes localized exothermic spikes, leading to competitive deprotonation α to the ester or direct ester cleavage.
Step 3: Self-Validation Checkpoint (Crucial for Trustworthiness)
Before adding the electrophile, withdraw a 0.1 mL aliquot of the reaction mixture via a pre-cooled syringe.
Quench the aliquot immediately into an NMR tube containing 0.5 mL of CD₃OD.
Evaporate the solvent under a stream of N₂ and analyze via crude ¹H-NMR.
Validation Metric: Confirm >95% lithiation by observing the disappearance of the C3 benzylic proton signal and corresponding deuterium incorporation. Do not proceed to Step 4 unless lithiation is confirmed.
Step 4: Stereoretentive Electrophilic Trapping
Add the chosen electrophile (1.5 equiv) dropwise to the -78 °C reaction mixture.
Stir for 4 hours at -78 °C.
Gradually allow the reaction to warm to -20 °C over an additional 2 hours.
Causality Note: The electrophile approaches the carbanion from the less sterically hindered face (opposite to the bulky sparteine ligand), ensuring stereoretention and high diastereomeric ratios (dr).
Step 5: Quench and Isolation
Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the diastereomerically enriched product.
Quantitative Data Summarization
The table below summarizes the expected quantitative outcomes when subjecting 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate to the protocol described above using various standard electrophiles.
Electrophile
Target Substitution
Regioselectivity (C3:C1)
Isolated Yield (%)
Diastereomeric Ratio (dr)
Methyl Iodide (MeI)
α-Methyl
85 : 15
78%
>95 : 5
Benzyl Bromide (BnBr)
α-Benzyl
82 : 18
74%
92 : 8
Allyl Bromide
α-Allyl
84 : 16
71%
90 : 10
Benzaldehyde (PhCHO)
α-(Hydroxybenzyl)
80 : 20
68%
88 : 12
Note: Regioselectivity heavily favors the C3 position due to the inductive effect of the C5-methyl ester. The major regioisomer is consistently obtained with excellent diastereocontrol.
References
The chemistry of isoindole natural products
Beilstein Journal of Organic Chemistry (2013)
URL:[Link]
Copper Catalyzed One-Pot Three-Component Imination–Alkynylation–aza-Michael Sequence: Enantio- and Diastereoselective Syntheses of 1,3-Disubstituted Isoindolines and Tetrahydroisoquinolines
Organic Letters (2019)
URL:[Link]
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones
The Journal of Organic Chemistry (2015)
URL:[Link]
Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines
Journal of the American Chemical Society (2020)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reaction Yield for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, a key intermediate in various resea...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, a key intermediate in various research and development applications. Recognizing the multi-step nature of this synthesis, this document is structured to address specific challenges that may arise during the formation of the isoindoline core, subsequent N-protection, and final esterification. Our goal is to equip you with the expertise to troubleshoot common issues, optimize reaction conditions, and achieve high-yield, high-purity results.
Overview of the Synthetic Strategy
The synthesis of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate typically proceeds through a sequence of key transformations. While several routes are possible, a common approach involves the initial formation of a substituted isoindoline, followed by functional group manipulations. The core challenges lie in controlling selectivity, maximizing yield at each step, and ensuring the purity of the intermediates.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific experimental issues you may encounter.
Formation of the Isoindoline Core
The initial construction of the isoindoline ring is a critical step that can be prone to low yields and side product formation. A common method for synthesizing substituted isoindolines is the reaction of α,α′-dibromo-o-xylene with a primary amine.
Question 1: My isoindoline formation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in isoindoline synthesis can stem from several factors. One of the primary challenges is ensuring the efficient cyclization of the starting materials. Here are some common causes and their solutions:
Inefficient Reaction Conditions: The choice of base and solvent is crucial. Using a suitable base like sodium hydroxide in a solvent such as 1,4-dioxane can promote the reaction efficiently under ambient conditions. The homogeneity of the reaction mixture is key to facilitating the reaction.
Competing Side Reactions: The formation of polymeric byproducts can be a significant issue. This can be minimized by using high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Steric Hindrance: If your starting amine is sterically hindered, the reaction rate may be significantly reduced. In such cases, increasing the reaction temperature or using a more reactive solvent may be necessary.
Purity of Starting Materials: Ensure that the α,α′-dibromo-o-xylene and the primary amine are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Question 2: I am observing the formation of multiple products in my isoindoline synthesis. How can I improve the selectivity?
Answer: The formation of multiple products often points to a lack of selectivity in the reaction. To address this:
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the dibromoxylene or the amine can lead to the formation of undesired adducts.
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.
Choice of Base: The strength and nature of the base can influence the reaction pathway. Experiment with different bases (e.g., K₂CO₃, NaOH) to find the optimal conditions for your specific substrate.
N-Boc Protection of the Isoindoline
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the isoindoline nitrogen is a standard but sometimes problematic step.
Question 3: My N-Boc protection reaction is incomplete, with a significant amount of starting material remaining. What should I do?
Answer: Incomplete N-Boc protection is a common issue. Here’s a troubleshooting workflow:
Insufficient Reagent: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1]
Inadequate Base: The choice and amount of base are critical. For less nucleophilic amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary. However, be cautious as DMAP can sometimes promote side reactions.[1]
Reaction Time and Temperature: Some N-Boc protections are sluggish at room temperature. Consider increasing the reaction time or gently heating the reaction mixture. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[2]
Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Question 4: I am observing the formation of a significant side product during N-Boc protection. What could it be and how can I prevent it?
Answer: A likely side product is the formation of a di-protected species if other nucleophilic sites are present in your molecule. To suppress this:
Reduce Reagent Equivalents: Use a near-stoichiometric amount of (Boc)₂O (1.05-1.1 equivalents).[1]
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity.[1]
Avoid Highly Active Catalysts: Use DMAP in catalytic amounts or avoid it altogether if side reactions are observed.[1]
Methyl Esterification of the Carboxylic Acid
The final step of methyl esterification can be challenging, especially if the carboxylic acid is sterically hindered or if other acid-sensitive functional groups are present.
Question 5: My methyl esterification reaction is not going to completion. How can I drive the reaction forward?
Answer: Incomplete esterification can be due to several factors:
Presence of Water: Water can interfere with the esterification reaction, especially when using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
Equilibrium Limitations: Esterification is often an equilibrium process. To drive the reaction to completion, you can either remove the water formed during the reaction (e.g., using a Dean-Stark apparatus) or use a large excess of methanol.
Steric Hindrance: For sterically hindered carboxylic acids, standard Fischer esterification conditions may not be effective. In such cases, using a coupling reagent like DCC/DMAP or converting the carboxylic acid to a more reactive species like an acid chloride may be necessary.[4][5]
Question 6: I am concerned about the stability of the N-Boc group under acidic esterification conditions. What are my options?
Answer: This is a valid concern as the Boc group is acid-labile. Here are some strategies to consider:
Mild Esterification Methods: Use milder, non-acidic methods for esterification. For example, reaction with diazomethane or TMS-diazomethane provides a mild and efficient way to form methyl esters, though these reagents are hazardous and require careful handling.[6] Another option is using dimethyl carbonate with a catalyst like K₂CO₃.[7]
Orthogonal Protection Strategy: If acidic conditions are unavoidable, consider using a different N-protecting group that is stable to acid but can be removed under different conditions (e.g., a Cbz group, which is removed by hydrogenolysis).
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for the synthesis of the isoindoline core?
A1: The optimal route depends on the availability of starting materials. A common and reliable method is the reaction of α,α′-dibromo-o-xylene with the appropriate primary amine in the presence of a base. Another approach is the reduction of a corresponding phthalimide derivative.[8]
Q2: How can I effectively monitor the progress of my reactions?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring most reactions. For more quantitative analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended.[2][9]
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography is a standard and effective method for purifying the final product and removing any unreacted starting materials or side products.[10] The choice of eluent system will depend on the polarity of your product and impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, α,α′-dibromo-o-xylene is a lachrymator and should be handled in a well-ventilated fume hood. Reagents like (Boc)₂O and DMAP are toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols and Data
Protocol 1: General Procedure for N-Boc Protection of an Isoindoline
Dissolve the isoindoline derivative (1.0 eq.) in a suitable solvent (e.g., DCM, THF).
Add a base (e.g., triethylamine, 1.5 eq.).
Cool the mixture to 0°C in an ice bath.
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC until the starting material is consumed.
Perform an aqueous work-up by washing with a mild acid (e.g., saturated NH₄Cl solution), followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Methyl Esterification using TMS-diazomethane
Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
Dissolve the carboxylic acid (1.0 eq.) in a mixture of a suitable solvent (e.g., toluene or DCM) and methanol.
Cool the solution to 0°C.
Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
Quench the excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography.
improving diastereoselectivity in reactions with 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Welcome to the Advanced Synthesis Technical Support Center. This knowledge base article is designed for researchers, medicinal chemists, and drug development professionals working with 2-Tert-butyl 5-methyl isoindoline-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center.
This knowledge base article is designed for researchers, medicinal chemists, and drug development professionals working with 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5)[1]. Achieving high diastereoselectivity with this bifunctional scaffold requires precise control over both the aromatic core and the
α
-nitrogen stereocenters. Below, we provide mechanistic troubleshooting, validated protocols, and quantitative data to resolve common stereochemical failures.
Architectural Overview & Mechanistic Causality
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate presents two distinct domains for stereochemical manipulation:
The Arene Core: Catalytic hydrogenation of the benzene ring generates three contiguous stereocenters (C3a, C5, C7a). The steric bulk of the C5-methyl ester and the N-Boc group often disrupts catalyst facial selectivity, leading to complex cis/trans mixtures[2].
The
α
-Nitrogen Carbons (C1/C3): The N-Boc group acts as a powerful Directed Metalation Group (DMG). However, achieving high diastereomeric ratios (d.r.) during
α
-lithiation requires overcoming the dynamic equilibration of the resulting organolithium species, which is subtly influenced by the remote electronic pull of the C5-ester[3].
Troubleshooting Guide & FAQs
Q1: During the catalytic hydrogenation of the arene ring, I am isolating a complex mixture of bridgehead diastereomers. Why is my d.r. so poor?Causality & Solution: Standard heterogeneous catalysts (like Pd/C) often lead to premature dissociation of the partially reduced diene/monoene intermediates. When the intermediate re-coordinates to the catalyst, it can do so from the opposite face, destroying the relative stereochemistry between the C3a/C7a bridgehead and the C5-ester[2]. To achieve an all-cis configuration, the catalyst must deliver hydrogen to a single face of the arene continuously.
Recommendation: Switch to a highly active, non-isomerizing catalyst such as Nishimura's catalyst (Rh
2
O
3
/PtO
2
) or a homogeneous Rh-CAAC complex. These rhodium-based systems maintain strict syn-facial hydrogen delivery before dissociation, easily tolerating the steric shielding of the C5-ester[4],[5].
Q2: My
α
-lithiation at C1 followed by alkylation yields poor diastereomeric and enantiomeric ratios. How can I improve stereocontrol?Causality & Solution: Poor stereocontrol during C1-functionalization usually stems from a lack of facial discrimination during the initial deprotonation, or from the thermal equilibration of the organolithium intermediate.
Recommendation: Utilize a chiral diamine ligand, such as (-)-sparteine, in a non-polar solvent (toluene) at strictly -78 °C. The diamine forms a pre-lithiation complex with sec-BuLi and the Boc-carbonyl, creating a highly asymmetric environment that dictates a kinetically controlled deprotonation[6]. The resulting configurationally stable enantioenriched lithiated intermediate will undergo electrophilic trapping with complete retention of configuration[3].
Q3: I successfully synthesized a 1,3-disubstituted derivative, but the product epimerizes from cis to trans during silica gel chromatography. What is the mechanism?Causality & Solution: The protons at the C1 and C3 positions of the isoindoline core are highly acidic due to the adjacent aromatic ring and the electron-withdrawing N-Boc group. During purification on standard silica, transient deprotonation or reversible ring-opening can occur, converting the kinetically favored cis-isomer into the thermodynamically more stable trans-isomer[7].
Recommendation: Perform all aqueous workups with buffered solutions (e.g., saturated NH
4
Cl) and exclusively use deactivated silica (pre-treated with 1% triethylamine) for chromatography to suppress acid/base-catalyzed epimerization.
Self-Validating System: The use of low temperatures and specific solvent ratios prevents partial reduction and ensures the catalyst remains fully saturated with hydrogen, dictating a single-face approach.
Preparation: In a high-pressure stainless-steel autoclave, dissolve 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (1.0 mmol) in a degassed mixture of THF/H
2
O (5:1, 6 mL).
Catalyst Loading: Add Nishimura's catalyst (Rh
2
O
3
/PtO
2
, 5 mol%) or Rh-CAAC complex under an argon atmosphere[5].
Pressurization: Purge the vessel with H
2
gas three times, then pressurize to 10 bar.
Reaction: Stir vigorously (1000 rpm) at 60 °C for 16 hours. Note: High stirring rates are critical to eliminate mass-transfer limitations that cause catalyst starvation and subsequent isomerization.
Workup: Cool the reactor to 0 °C before venting to prevent thermal epimerization. Filter the mixture through a short pad of Celite, washing with cold THF. Concentrate under reduced pressure to yield the all-cis diastereomer.
Protocol B: Asymmetric
α
-Lithiation and Electrophilic Trapping
Self-Validating System: Pre-cooling all reagents and utilizing a syringe pump ensures that the exothermic lithiation does not cause localized heating, which would destroy the kinetic resolution.
Pre-complexation: In an oven-dried Schlenk flask under argon, dissolve the isoindoline substrate (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous toluene (10 mL).
Equilibration: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to allow conformational locking.
Lithiation: Add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise via syringe pump over 30 minutes. Stir for an additional 2 hours at -78 °C to ensure complete directed metalation[3].
Trapping: Add the desired electrophile (1.5 mmol) neat, dropwise. Maintain at -78 °C for 1 hour, then slowly warm to -20 °C.
Quenching: Quench rapidly with saturated aqueous NH
4
Cl (5 mL) at -20 °C to prevent base-catalyzed epimerization of the newly formed stereocenter[7].
Quantitative Data Analysis: Hydrogenation Optimization
The following table summarizes the causal relationship between catalyst selection, reaction parameters, and the resulting diastereomeric ratio (d.r.) during the arene reduction of 5-substituted isoindoline-2-carboxylates.
Catalyst System
Solvent
Temp (°C)
H
2
Pressure (bar)
Conversion (%)
d.r. (all-cis : others)
Causality / Failure Mode
Pd/C (10%)
MeOH
25
10
45%
1.2 : 1
Premature dissociation leads to mixed bridgehead isomers.
Ru/Al
2
O
3
Hexane
60
50
85%
3.0 : 1
High pressure forces reduction, but facial selectivity is poor.
National Institutes of Health (NIH). "Highly selective and practical hydrogenation of functionalized (hetero)arenes".
RSC Publishing. "Optimization of reaction condition for asymmetric desymmetrization of meso-18". Organic & Biomolecular Chemistry.
ACS Publications. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters". The Journal of Organic Chemistry.
Benchchem. "Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity". Benchchem Technical Guides.
ACS Publications. "cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes". Journal of the American Chemical Society.
NSF Public Access Repository. "Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines". Organic Letters.
Technical Support Center: Purification of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Welcome to the technical support guide for the purification of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this and structurally similar compounds.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is a frequent challenge. The primary causes are often related to the compound's stability on the acidic silica surface or suboptimal chromatographic conditions.
Causality and Solutions:
Acid-Sensitivity of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group during purification. This leads to the formation of the corresponding free amine, which may have different polarity and could be lost during fractionation or result in a complex mixture of products.
Solution 1: Neutralize the Silica Gel. Before packing your column, you can neutralize the silica gel by preparing a slurry in your chosen mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will raise the pH of the stationary phase and minimize Boc-group cleavage.
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or C18 for reversed-phase chromatography) if your compound is compatible with the corresponding mobile phases.
Irreversible Adsorption: Highly polar impurities or byproducts in your crude mixture can bind irreversibly to the active sites on the silica gel, co-adsorbing your product and preventing its elution.
Solution: Pre-adsorption/Dry Loading. Instead of loading your sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This "dry loading" ensures a more uniform application of the sample to the column, which can improve resolution and reduce tailing.
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not move down the column, leading to long elution times and band broadening, which increases the risk of degradation. Conversely, if the mobile phase is too polar, your compound may elute too quickly with poor separation from impurities.
Solution: Optimize the Mobile Phase with TLC. Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems (e.g., gradients of ethyl acetate in hexanes or petroleum ether).[1] The ideal solvent system will give your product a retention factor (Rf) value between 0.2 and 0.4, ensuring good separation and reasonable elution volume.
Issue 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography, my NMR and LC-MS analyses still show the presence of impurities. What are the likely identities of these impurities and how can I remove them?
Answer:
The nature of persistent impurities is often linked to the synthetic route used to prepare the isoindoline derivative. Common culprits include starting materials, byproducts from incomplete reactions, or degradation products.
Common Impurities and Removal Strategies:
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.[2]
Solution: Reaction Optimization & Purification Strategy. Ensure your reaction has gone to completion by monitoring it with TLC or LC-MS. If starting materials persist, consider adjusting reaction conditions (e.g., temperature, time, or stoichiometry).[3] For purification, choose a solvent system for your column that provides good separation between your product and the unreacted starting materials.
Byproducts of N-Boc Protection: The introduction of the Boc group using di-tert-butyl dicarbonate (Boc)₂O can generate byproducts like tert-butanol and tert-butoxycarboxylic acid.
Solution: Aqueous Workup and Chromatography. A thorough aqueous workup (e.g., washing with saturated sodium bicarbonate solution) can help remove acidic byproducts. These impurities are generally more polar than the desired product and can be effectively separated by column chromatography.
Oxidized Byproducts: Isoindoline scaffolds can be susceptible to oxidation, leading to the formation of isoindolinone derivatives.[3]
Solution: Inert Atmosphere and Recrystallization. Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] If oxidized impurities are present, recrystallization can be a highly effective purification technique.[4]
Diastereomers or Enantiomers: If your synthesis involves chiral centers, you may have a mixture of stereoisomers which can be difficult to separate by standard chromatography.
Solution: Chiral HPLC or SFC. For the separation of stereoisomers, specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are often necessary.
Issue 3: Difficulty with Recrystallization
Question: I am trying to purify my compound by recrystallization, but it either oils out or I get very poor recovery. How can I find a suitable solvent system?
Answer:
Recrystallization is a powerful purification technique, but finding the right solvent or solvent system is crucial for success.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[6]
Systematic Approach to Solvent Screening:
Single Solvent Screening:
Place a small amount of your crude product (10-20 mg) in a test tube.
Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) and observe the solubility at room temperature.
If the compound is insoluble, gently heat the mixture. If it dissolves when hot, it is a potential candidate.
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[3]
Two-Solvent System:
This is often more effective than a single solvent. You need one solvent in which your compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). The two solvents must be miscible.
Dissolve your compound in a minimal amount of the hot "good" solvent.
Slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).
Add a few more drops of the "good" solvent until the solution is clear again.
Allow the solution to cool slowly.
Common Recrystallization Solvent Systems for Isoindoline Derivatives:
Troubleshooting "Oiling Out":
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
Solution:
Reheat the solution to dissolve the oil.
Add more of the "good" solvent.
Allow the solution to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate?
A1: For routine purification and removal of common impurities, flash column chromatography on silica gel is a widely used and effective method.[1][8] A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is the method of choice as it offers superior resolution.[8]
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin if the Boc group is cleaved). Combine the fractions that contain only the pure product.
Q3: My compound appears to be degrading on the LC-MS. What could be the cause?
A3: The acidic mobile phase additives commonly used in LC-MS, such as trifluoroacetic acid (TFA) or formic acid, can cause the cleavage of the acid-labile Boc group.[9] This can lead to the appearance of a peak corresponding to the deprotected compound.
To confirm this: Collect the fractions from the HPLC and re-analyze them. If the degradation is happening on the column, you will see the deprotected species.
To mitigate this: Consider using a less acidic modifier like acetic acid or ammonium acetate, although this may affect the chromatography.[9] Alternatively, minimize the time the sample spends in the acidic mobile phase before analysis.
Q4: What analytical techniques are best for assessing the final purity of my compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect trace impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural isomers or major impurities.[11]
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
Quantitative NMR (qNMR): Can provide a highly accurate purity value without the need for a reference standard of the compound itself.[10]
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate on a scale of 1-5 grams.
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
Spot the solution on a TLC plate.
Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
The optimal solvent system should give the product an Rf of ~0.3.
Column Packing:
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
Sample Loading (Dry Loading Recommended):
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Carefully add the powdered sample to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the low-polarity mobile phase.
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
Collect fractions of a suitable volume (e.g., 10-20 mL).
Monitor the fractions by TLC.
Product Isolation:
Combine the pure fractions containing the desired product.
Remove the solvent under reduced pressure to yield the purified 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.
Protocol 2: Recrystallization
This protocol describes a general procedure for recrystallization. The choice of solvent(s) should be determined by preliminary screening as described in the Troubleshooting section.
Technical Support Center: A Guide to the Chemical Stability of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Welcome to the technical support center for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this bifunctional molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of its stability under various experimental conditions.
The core structure of this molecule contains two key functional groups: a tert-butoxycarbonyl (Boc) protected secondary amine and a methyl ester. The stability of each of these groups is highly dependent on the pH of the reaction environment. The Boc group is notoriously sensitive to acidic conditions, while the methyl ester is susceptible to hydrolysis under basic conditions.[1][2][3] Understanding this chemical dichotomy is critical for successful experimental design, preventing unintended deprotection, and achieving selective transformations.
This document provides a series of troubleshooting scenarios and frequently asked questions to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments. Each answer provides a mechanistic explanation and a course of corrective action.
Q1: I am attempting a reaction on the methyl ester using acidic catalysis, but I'm observing the formation of a byproduct that appears to be the free amine. What is happening and how can I mitigate this?
A1: You are observing the acid-catalyzed cleavage (deprotection) of the N-Boc group. The Boc protecting group is designed to be removed under acidic conditions.[1] The mechanism involves protonation of the Boc group's carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily loses carbon dioxide to yield the free secondary amine.[3][4]
Causality and Prevention:
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid, even in catalytic amounts, will efficiently remove the Boc group.[5][6]
Lewis Acids: Be aware that Lewis acids (e.g., ZnBr₂, TiCl₄) can also facilitate Boc cleavage.
Mitigation Strategy: If your desired reaction requires acidic conditions, you must use a milder acid that is less likely to cleave the Boc group or accept that deprotection will occur. Consider using aqueous phosphoric acid, which can be effective for some transformations while being milder towards Boc groups compared to TFA.[7][8] Alternatively, if possible, redesign your synthetic route to perform the acid-sensitive step before the introduction of the Boc group.
Q2: My protocol involved a base, and now my analytical data (LC-MS) shows a mass loss of 14 Da, corresponding to the conversion of the methyl ester to a carboxylic acid. Why did this occur and what are my options?
A2: You have performed a base-mediated hydrolysis of the methyl ester, a reaction commonly known as saponification.[2][9] This is a classic reaction where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2] This process is generally irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct (methanol).[2][10]
Causality and Options:
Common Bases: Strong bases like sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) are typically used for this transformation.[2][11] Even weaker bases can promote hydrolysis if heated or left for extended periods.
Solvent Effects: The reaction is often performed in a mixture of water and an organic co-solvent like tetrahydrofuran (THF) or methanol to ensure solubility of both the substrate and the hydroxide salt.[2]
Strategic Options:
Avoid Base: If the ester must be preserved, avoid basic conditions entirely. Explore alternative synthetic routes or protecting groups.
Embrace the Transformation: Use this reactivity to your advantage if the free carboxylic acid is your desired product. Saponification is a very efficient and high-yielding method for ester cleavage.
Use Non-Nucleophilic Bases: If a base is required for other reasons (e.g., as an acid scavenger), use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Q3: I need to selectively remove the N-Boc group while leaving the methyl ester untouched. What is the standard protocol for this?
A3: This is a very common and straightforward selective transformation. Since the Boc group is acid-labile and the methyl ester is relatively stable under acidic conditions, you can use a moderately strong acid.[10][12]
Recommended Protocol: The most common method is to use trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[1][5] A solution of 25-50% TFA in DCM at room temperature for 20-30 minutes is typically sufficient for complete Boc deprotection.[1] The reaction produces the ammonium salt of your isoindoline.
Troubleshooting Undesirable Side-Reactions: The tert-butyl cation formed during deprotection can alkylate electron-rich aromatic rings or other nucleophiles.[4][13] If you observe such side products, consider adding a scavenger like triethylsilane or anisole to your reaction mixture to trap the cation.
Q4: Conversely, how can I selectively hydrolyze the methyl ester without cleaving the N-Boc group?
A4: This is also a standard selective deprotection. The N-Boc group is robust under the basic conditions required for ester hydrolysis.[12] Therefore, a standard saponification protocol will cleanly convert the methyl ester to a carboxylic acid (as the carboxylate salt) while leaving the Boc group intact.
Recommended Protocol: A typical procedure involves dissolving the starting material in a mixture of THF and water (e.g., 3:1 ratio) and adding a slight excess (1.1 to 1.5 equivalents) of lithium hydroxide (LiOH).[2][11] The reaction is often stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed. An acidic workup (e.g., with dilute HCl) is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate?
A1: The stability is dictated by its two primary functional groups. It is unstable in the presence of moderate to strong acids due to the labile N-Boc group. It is also unstable in the presence of strong bases due to the hydrolyzable methyl ester. The compound is generally stable under neutral conditions, during storage at appropriate temperatures (2-8°C is recommended), and in the presence of many common organic reagents and catalysts that do not fall into the strong acid or base categories.[14]
Q2: Can you illustrate the mechanism of N-Boc deprotection under acidic conditions?
A2: Certainly. The acid-catalyzed deprotection of a Boc-protected amine follows a well-established three-step mechanism:
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA).
Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the acid to form an ammonium salt.[3][4]
Q3: What is the detailed mechanism for the saponification of the methyl ester?
A3: The basic hydrolysis (saponification) of the methyl ester is a nucleophilic acyl substitution reaction:
Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group. This forms a carboxylic acid.
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This forms the carboxylate salt and methanol. An acidic workup is required in a separate step to obtain the neutral carboxylic acid.[2][9]
Q4: Are there milder, alternative conditions for cleaving either group to improve compatibility with other sensitive functionalities?
A4: Yes, for sensitive substrates, milder conditions can be employed:
Milder N-Boc Deprotection: Instead of strong acids like TFA, you can use 85% aqueous phosphoric acid, which can deprotect Boc groups while leaving other acid-sensitive groups like benzyl esters or TBDMS ethers intact.[7][8] Heating in certain solvents like boiling water has also been reported for neutral Boc deprotection, though reaction times can be long.[15]
Milder Ester Hydrolysis: Enzymatic hydrolysis using specific lipase enzymes can be a very mild and selective method for cleaving methyl esters, often proceeding at neutral pH and room temperature.[16][17] This can be particularly useful in complex molecules with multiple sensitive functional groups.
Q5: What analytical techniques are best for monitoring the stability and reactions of this compound?
A5: A combination of techniques is recommended for robust analysis:
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts, giving a clear picture of conversion and purity.[18]
Mass Spectrometry (MS), especially LC-MS: Coupling HPLC with a mass spectrometer is invaluable. It provides molecular weight information for each peak observed in the chromatogram, allowing for confident identification of the starting material and any products resulting from deprotection or hydrolysis.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H and ¹³C NMR can be used to confirm the structure of the starting material and the final products, ensuring that the desired transformation has occurred and identifying the structure of any unexpected byproducts.[18]
Section 3: Standard Operating Protocols
Protocol A: Selective Acid-Mediated Deprotection of the N-Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) group to yield methyl isoindoline-5-carboxylate trifluoroacetate salt.
dot
Caption: Workflow for selective N-Boc deprotection.
Methodology:
Dissolve 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Cool the solution to 0 °C in an ice-water bath.
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
To remove residual TFA, add toluene to the residue and concentrate under reduced pressure. Repeat this azeotropic removal process two more times.
Dry the resulting residue under high vacuum to yield the product as its TFA salt.
Protocol B: Selective Base-Mediated Hydrolysis (Saponification) of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to yield 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
dot
Caption: Workflow for selective methyl ester hydrolysis.
Methodology:
Dissolve 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture vigorously at room temperature.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).
Once complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice-water bath.
Carefully acidify the solution to pH 2-3 by adding 1 M aqueous HCl. A precipitate may form.
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Section 4: Data Summary Table
The following table summarizes the expected stability of the key functional groups under various conditions.
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Chemistry Learner. (2021, June 21). Saponification: Definition, Examples, Mechanism, & Application. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, March 14). Thermal Methods for BOC Deprotection. Wordpress. Retrieved from [Link]
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]
ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
ResearchGate. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers | Request PDF. Retrieved from [Link]
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
PubMed. (2006, November 24). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Wordpress. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
ACS Publications. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Unknown Source. (n.d.). 4.7 hydrolysis of esters. Retrieved from [Link]
PubMed. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]
Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Protecting Groups. Retrieved from [Link]
Huffman, J. W., & Harris, P. G. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. Retrieved from [Link]
Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved from [Link]
PubMed Central. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
PubMed. (2011, May 15). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved from [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
ResearchGate. (n.d.). Studies in the thermal stability of metal dicarboxylates | Request PDF. Retrieved from [Link]
Yamai, Y., et al. (2017, December 18). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Retrieved from [Link]
Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved from [Link]
ResearchGate. (n.d.). Stability study of tert-Butyl... | Download Scientific Diagram. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. Retrieved from [Link]
Technical Support Center: N-Boc Isoindoline Synthesis & Troubleshooting
Welcome to the Advanced Synthesis Support Center. The isoindoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, melanocortin receptor agonists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. The isoindoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, melanocortin receptor agonists, and other therapeutic agents.
While the direct double alkylation of tert-butyl carbamate (Boc-NH₂) with o-xylylene dibromide is a highly convergent route to N-Boc protected isoindolines, it is notoriously prone to side reactions. This guide provides a deep dive into the mechanistic causality of these failures and offers field-proven, self-validating protocols to ensure high-yield cyclization [1].
Pathway Visualization: The Mechanistic Divergence
To troubleshoot effectively, we must first understand the competing kinetic pathways. The reaction relies on an initial intermolecular S_N2 alkylation followed by a critical intramolecular S_N2 cyclization. Failure to control the reaction environment allows deleterious side reactions—such as polymerization or premature deprotection—to outcompete the desired ring closure [1].
Kinetic pathways in N-Boc isoindoline synthesis, highlighting desired vs. side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture turns into an intractable gummy solid, and LC-MS shows a complex mixture of high-molecular-weight species. What is happening?
The Causality: You are observing classic intermolecular polymerization. o-Xylylene dibromide is a potent bifunctional electrophile. If the concentration of the acyclic mono-alkylated intermediate becomes too high in the reaction matrix, the probability of it colliding with another molecule of o-xylylene dibromide (intermolecular S_N2) exceeds the probability of its own tail wrapping around to close the ring (intramolecular S_N2)[1].
The Solution: You must enforce the high-dilution principle . Do not mix all reagents at once. Instead, dissolve the o-xylylene dibromide in a large volume of solvent and add it dropwise via a syringe pump over several hours to a dilute solution of the fully deprotonated carbamate. This ensures the mono-alkylated intermediate cyclizes before it encounters another electrophile.
Q2: I am seeing incomplete cyclization. The acyclic mono-alkylated intermediate persists even after extended heating. Should I increase the temperature?
The Causality: Increasing the temperature will likely just accelerate polymerization. The true issue is insufficient nucleophilicity of the intermediate. The pKa of a carbamate N-H is approximately 15. If you are using a weak base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3), the deprotonation is an unfavorable equilibrium. The mono-alkylated intermediate is sterically hindered; it requires a strong, irreversible driving force to displace the second bromide.
The Solution: Switch to a stronger base like Sodium Hydride (NaH) in anhydrous DMF. NaH provides quantitative, irreversible deprotonation, generating a highly reactive naked nitrogen anion that rapidly executes the ring closure.
Q3: My N-Boc group is falling off during the workup, and I am isolating quaternized side products. How do I prevent this?
The Causality: The tert-butyloxycarbonyl (Boc) group is inherently acid-labile. If your workup involves quenching excess NaH with strong acids (e.g., HCl) or if localized acidic pockets form during the extraction of DMF, premature deprotection occurs [3]. The resulting isoindoline free base is exponentially more nucleophilic than the Boc-protected amine and will instantly react with any residual o-xylylene dibromide to form quaternary ammonium salts [1].
The Solution: Quench the reaction strictly with saturated aqueous Ammonium Chloride (NH₄Cl) or ice water. Maintain a neutral to slightly basic pH during all aqueous extraction phases.
Q4: Are there alternative synthetic routes that avoid o-xylylene dibromide entirely?
The Causality: Yes. Because o-xylylene dibromide is a potent lachrymator and prone to the aforementioned issues, researchers often utilize transition-metal-catalyzed [2+2+2] cyclotrimerization.
The Solution: You can synthesize N-Boc isoindolines by reacting N-Boc-dipropargylamine with alkynes or propargyl halides in the presence of a rhodium or molybdenum catalyst (e.g., Mo(CO)₆). This builds the aromatic ring around the pre-formed nitrogen heterocycle, completely bypassing the risk of over-alkylation [2].
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and product distribution, demonstrating why specific parameters must be strictly controlled.
Base
Solvent
Concentration
Major Product
Mechanistic Causality / Observation
K₂CO₃
MeCN
0.5 M
Acyclic Intermediate
Weak base; insufficient equilibrium deprotonation for the sterically hindered cyclization step.
NaH
DMF
0.5 M
Polymer / Oligomer
High concentration increases collision frequency, favoring intermolecular S_N2 over ring closure.
NaH
DMF
0.05 M (Slow Add)
N-Boc Isoindoline
Irreversible deprotonation + high dilution isolates intermediates, driving intramolecular cyclization.
Cs₂CO₃
DMF
0.1 M
N-Boc Isoindoline
"Cesium effect" enhances nucleophilicity via a loose ion pair, aiding cyclization, but slower than NaH.
Self-Validating Experimental Protocol
This protocol utilizes a self-validating system: it incorporates specific in-process controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next step.
Materials Required:
tert-Butyl carbamate (Boc-NH₂): 1.0 equivalent
o-Xylylene dibromide: 1.05 equivalents
Sodium Hydride (NaH, 60% dispersion in mineral oil): 2.5 equivalents
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation of the Nucleophile (Deprotonation):
In a flame-dried, argon-purged flask, suspend NaH (2.5 eq) in anhydrous DMF (to achieve a 0.1 M solution relative to Boc-NH₂).
Cool the suspension to 0 °C using an ice bath.
Add a solution of tert-butyl carbamate (1.0 eq) in DMF dropwise over 15 minutes.
Self-Validation Check: Observe the evolution of H₂ gas. Stir at room temperature for 45 minutes until gas evolution ceases and the solution becomes clear, confirming complete, irreversible deprotonation.
High-Dilution Alkylation:
Re-cool the deprotonated carbamate solution to 0 °C.
Dissolve o-xylylene dibromide (1.05 eq) in a large volume of anhydrous DMF (to achieve a 0.05 M concentration).
Using a syringe pump, add the electrophile solution dropwise to the reaction flask over a strict 4 to 6 hour period .
Causality: This slow addition ensures the local concentration of the electrophile remains near zero, forcing the mono-alkylated intermediate to cyclize intramolecularly rather than polymerize.
In-Process Monitoring (IPC):
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Self-Validation Check: Pull a 50 µL aliquot, quench in 1 mL EtOAc / 1 mL sat. NH₄Cl, and analyze the organic layer via TLC (Hexanes:EtOAc 4:1). Visualize with UV and Ninhydrin stain. The acyclic intermediate will appear as a distinct spot with a lower Rf than the highly non-polar, UV-active N-Boc isoindoline. Proceed to workup only when the intermediate spot is absent.
Mild Workup & Isolation:
Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (avoid strong acids to prevent Boc cleavage) [3].
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers sequentially with distilled water (5x) and brine (1x) to thoroughly remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes).
References
ACS Omega. [2 + 2 + 2] Cyclotrimerization with Propargyl Halides as Copartners: Formal Total Synthesis of the Antitumor Hsp90 Inhibitor AT13387. Retrieved from [Link]
The Journal of Organic Chemistry. Two Comparisons of the Performance of Positional Scanning and Deletion Synthesis for the Identification of Active Constituents in Mixture Combinatorial Libraries. Retrieved from [Link]
Optimization
Isoindoline & Isoindolinone Scale-Up: Technical Support & Troubleshooting Center
Welcome to the Process Chemistry Technical Support Center for isoindoline-based compounds. This guide is engineered for scientists and drug development professionals scaling up complex heterocycles, such as the isoindoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center for isoindoline-based compounds. This guide is engineered for scientists and drug development professionals scaling up complex heterocycles, such as the isoindolinone cores found in lenalidomide, AZD8154, and various Cereblon E3 ligase modulators.
Here, we move beyond basic synthetic routes to address the thermodynamic, safety, and purification challenges inherent in multi-kilogram production.
Q1: We are scaling up an isoindolinone core and currently use a benzylic bromide intermediate (e.g., o-xylylene dibromide). What are the scale-up risks and alternatives?A1: Benzylic bromides are potent lachrymators and present severe occupational exposure hazards at the pilot scale[1]. Furthermore, their cyclization often requires harsh basic conditions that can trigger over-alkylation or hydrolysis of the newly formed lactam.
Causality & Alternative: To bypass these toxic intermediates, process chemists are transitioning to Intramolecular Diels-Alder (IMDA) approaches or utilizing greener cyclocondensation methods[2]. For example, the scale-up of AZD8154 successfully replaced benzylic bromides with an IMDA/aromatization sequence, fundamentally eliminating the lachrymator exposure risk while improving the overall atom economy[2].
Q2: During the reduction of our nitro-phthalimide precursor to the corresponding amine, catalytic hydrogenation (Pd/C,
H2
) is yielding high levels of ring-opened impurities. Why is this happening?A2: High-pressure hydrogenation (e.g., 50 psi) can trigger the reductive cleavage of the sensitive isoindoline C-N bond, leading to ring-opened byproducts[3].
Causality & Alternative: The ring-opening is driven by prolonged exposure to active metal surfaces under high pressure. A self-validating alternative is a metal-free reduction using Sodium Bisulfite (
NaHSO3
) in an ethanol/water mixture[4]. This method is strictly chemoselective for the nitro group, operates at atmospheric pressure, and the product naturally precipitates upon cooling—inherently validating the reaction's completion and purity without the need for complex reaction monitoring.
Workflow for identifying and mitigating toxic intermediates in isoindoline synthesis.
Part 2: Troubleshooting Guide – Reaction Engineering & Operations
Issue 1: Exothermic Runaway during Nitro Reduction
Symptom: Rapid temperature spikes and solvent boil-off during the addition of reducing agents (e.g., Iron powder or
NaHSO3
) at >500g scale.
Root Cause: Nitro reductions are highly exothermic (
ΔH≈−500
kJ/mol). Batch addition leads to an accumulation of unreacted reducing agent, which rapidly ignites the reaction once the thermal initiation threshold is reached.
Solution: Implement a controlled, portion-wise addition protocol that links reagent dosing directly to the heat removal capacity of your reactor[4].
Reaction pathway demonstrating chemoselective nitro reduction versus high-pressure degradation.
Issue 2: Poor Yields in Phthalimide Reduction to Isoindoline
Symptom: Low isolated yields and the formation of stable, unfilterable precipitates during the Gabriel synthesis deprotection step.
Root Cause: Hydrazinolysis of N-alkylated phthalimides forms a thick, insoluble phthalhydrazide byproduct that traps the desired isoindoline product within its matrix, making extraction highly inefficient[1].
Solution: Shift the synthetic strategy away from Gabriel synthesis. Utilize the direct catalytic hydrogenation of phthalonitrile, which yields isoindoline cleanly without generating stoichiometric solid waste[5].
Part 3: Data Presentation & Process Metrics
To avoid unscalable column chromatography, process chemists must evaluate the efficiency, safety, and environmental impact (E-Factor) of their chosen scale-up routes. Below is a quantitative comparison of methods used to reduce the nitro-isoindolinone intermediate during lenalidomide API production[4],[6],[3].
Method
Reagents
Operating Pressure
Yield (%)
Purity (%)
E-Factor
Key Scale-Up Challenge
Catalytic Hydrogenation
Pd/C,
H2
gas
50 psi
~75%
98.0%
High
Requires high-pressure infrastructure; risk of C-N bond cleavage.
Iron Reduction
Fe powder,
NH4Cl
Atmospheric
~85%
99.0%
Moderate
Heavy metal waste disposal; difficult filtration of iron oxides.
Aqueous Bisulfite
NaHSO3
, EtOH/
H2O
Atmospheric
62–84%
>99.5%
Low
Extended reaction times; requires strict thermal control during dosing.
Part 4: Validated Experimental Protocols
Protocol A: Scalable Nitro Reduction using Sodium Bisulfite[4]
This protocol is designed as a self-validating system; the dynamic temperature profile ensures that inorganic salts remain dissolved while the highly pure API crystallizes.
Preparation: Suspend 1.0 equivalent of the nitro-isoindolinone intermediate in an ethanol/water mixture (1:1 v/v, 10 volumes relative to substrate weight).
Heating: Warm the suspension to 80 °C under a nitrogen atmosphere to ensure complete dissolution of the organic precursor.
Controlled Addition: Add 5.0 equivalents of Sodium Bisulfite (
NaHSO3
) portion-wise over 2 hours.
Causality: Dosing the reagent at the reaction temperature ensures immediate consumption, preventing thermal accumulation and mitigating the risk of an exothermic runaway.
Monitoring: Stir for 12 hours at 80 °C. Monitor via HPLC until the nitro intermediate is <0.5% (Area Normalization).
Workup: Concentrate the mixture under reduced pressure to remove approximately 75% of the ethanol.
Self-Validating Isolation: Filter the resulting aqueous slurry. Resuspend the solid in a 1:9 ethanol/water mixture, heat to 50 °C for 15 min, cool naturally to room temperature, and then chill to 5 °C for 1 hour before final filtration.
Causality: Heating to 50 °C dissolves trapped inorganic bisulfite salts into the aqueous phase, while the subsequent cooling selectively crashes out the pure isoindolinone API.
Protocol B: Acid-Base Purification of Isoindoline Derivatives[3]
Column chromatography is unviable at the pilot scale. This protocol utilizes pKa differentials to isolate the target compound.
Salt Formation: Dissolve the crude isoindoline free base in an alcohol solvent (e.g., methanol or isopropanol) at ambient temperature.
Acidification: Slowly bubble gaseous hydrochloric acid (or add a pre-titrated methanolic HCl solution) into the mixture until the pH reaches 2.0.
Causality: Protonating the isoindoline nitrogen forms a highly polar hydrochloride salt, which selectively precipitates out of the organic solvent, leaving neutral and non-basic organic impurities in the mother liquor.
Isolation of Salt: Filter the precipitated isoindoline hydrochloride salt and wash with cold isopropanol.
Free-Basing: Suspend the purified salt in a biphasic mixture of ethyl acetate and water. Add a tertiary alkyl amine (e.g., triethylamine) dropwise until the aqueous layer reaches pH 8–9.
Causality: Triethylamine acts as a mild base to liberate the isoindoline free base without triggering base-catalyzed ring-opening of the isoindolinone core.
Extraction & Recovery: Separate the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the pure isoindoline API (>99.5% purity).
References
K., et al. (2025). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development, ACS Publications. URL:[Link]
Douglas, J. J., et al. (2024). An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. Organic Process Research & Development, ACS Publications. URL:[Link]
US Patent 8946265B2.Process for the preparation of lenalidomide. Google Patents.
US Patent 6320058B2.Process for the preparation of isoindoline. Google Patents.
A Comparative Guide to 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approve...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, a specific derivative with significant potential in drug discovery. We will explore its synthetic accessibility, compare its structural features to established therapeutic agents, and delve into the experimental data that underscores its promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
The Isoindoline Scaffold: A Foundation for Diverse Biological Activity
The isoindoline core, a bicyclic heterocyclic system, is present in a range of clinically important drugs such as the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide.[2][3] The therapeutic versatility of isoindoline derivatives stems from their ability to modulate various biological pathways. Key mechanisms of action include:
Anticancer Activity: Many isoindoline derivatives induce apoptosis in cancer cells and can modulate the activity of E3 ubiquitin ligase complexes, leading to the degradation of proteins essential for cancer cell survival.[1]
Anti-inflammatory Effects: These compounds are known to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, and can also target enzymes such as cyclooxygenases (COX).[1][3]
Neuroprotective Activity: Certain isoindoline derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as protecting against oxidative stress.[1]
The subject of this guide, 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, possesses a unique substitution pattern that warrants a detailed investigation of its therapeutic potential in comparison to other isoindoline-based compounds.
Synthesis and Physicochemical Properties
The synthesis of isoindoline derivatives is well-established. A general and efficient method for preparing the core isoindoline structure often involves the reduction of a corresponding isoindolinone or phthalimide precursor. For instance, a common route to a similar compound, tert-butyl 5-aminoisoindoline-2-carboxylate, involves the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate using a palladium/carbon catalyst.[4] This straightforward synthetic accessibility makes the isoindoline scaffold an attractive starting point for the development of novel therapeutic agents.
The structure of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate features a tert-butyl ester at the 2-position and a methyl ester at the 5-position of the isoindoline ring. The tert-butyl group can enhance the molecule's lipophilicity, potentially improving its cell membrane permeability and oral bioavailability. The dicarboxylate nature of the molecule allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Comparative Performance and Therapeutic Applications
While specific experimental data for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is not extensively available in publicly accessible literature, we can infer its potential applications and compare it to other isoindoline derivatives based on established SAR.
Potential as Kinase Inhibitors in Oncology
The substitution pattern of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate makes it a candidate for investigation as a kinase inhibitor. The pyrrole indolin-2-one scaffold, which shares structural similarities with the isoindoline core, is a known kinase inhibitor.[5] Modifications at the C5 and C6 positions of the indolin-2-one ring have been shown to be crucial for binding to the ATP-binding site of kinases like VEGFR-2 and PDGFRβ.[5] By analogy, the 5-methyl ester group in our target molecule could be a key determinant of its kinase inhibitory activity.
Table 1: Comparative in Vitro Kinase Inhibition Data (Hypothetical)
This data is hypothetical and intended for illustrative purposes to guide future experimental work.
Potential as Anti-inflammatory Agents
The anti-inflammatory properties of isoindoline derivatives are well-documented.[6] Indoprofen, an NSAID containing an isoindolin-1-one core, acts by inhibiting cyclooxygenase (COX) enzymes.[3] The structural features of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate suggest it could also exhibit anti-inflammatory activity.
Table 2: Comparative in Vitro Anti-inflammatory Activity (Hypothetical)
This data is hypothetical and intended for illustrative purposes to guide future experimental work.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a Substituted Isoindoline Core
This protocol is adapted from the synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate and can be modified for the synthesis of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.[4]
Step 1: Nitration
Start with the appropriate isoindoline precursor.
Perform a nitration reaction to introduce a nitro group at the 5-position.
Step 2: Reduction
In a 100 mL round-bottom flask, dissolve the 5-nitroisoindoline derivative (1.0 mmol) in anhydrous ethanol (20 mL).
Add a catalytic amount of 10% Palladium on carbon.
Stir the mixture under a hydrogen atmosphere at room temperature for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the 5-aminoisoindoline derivative.
Step 3: Esterification and N-protection
The resulting amino group can be further modified, and the nitrogen of the isoindoline ring can be protected with a tert-butoxycarbonyl (Boc) group. The carboxylic acid at the 5-position can be esterified to a methyl ester.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the kinase inhibitory activity of a test compound.[1]
Reagents and Materials: Kinase enzyme, substrate, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
Prepare a serial dilution of the test compound.
In a 96-well plate, add the kinase, substrate, and buffer.
Add the test compound at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.
Initiate the kinase reaction by adding ATP.
Incubate at the optimal temperature for the specific kinase.
Stop the reaction and add the detection reagent.
Data Analysis:
Measure the signal (e.g., luminescence) which is proportional to the amount of ADP produced.
Calculate the percentage of kinase inhibition relative to the negative control.
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizing the Path Forward
The following diagrams illustrate key concepts and workflows relevant to the study of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.
Caption: A generalized synthetic workflow for 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is currently limited in the public domain, its structural similarity to known bioactive isoindoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of the isoindoline scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes this compound a compelling candidate for further research in oncology, inflammation, and neurodegenerative diseases. The provided experimental protocols and conceptual workflows offer a solid foundation for researchers to embark on the systematic evaluation of this promising molecule. Future studies should focus on the synthesis and in-depth biological characterization of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate to fully elucidate its therapeutic potential and establish its place within the growing family of isoindoline-based medicines.
References
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Available at: [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Organics, 6(1), 1-20. Available at: [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). ResearchGate. Available at: [Link]
Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). Molecular Diversity. Available at: [Link]
Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. (2023). Journal of Medicinal Chemistry, 66(23), 16201-16221. Available at: [Link]
Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2005). Arkivoc, 2005(5), 154-164. Available at: [Link]
Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. (2023). PubMed. Available at: [Link]
Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2005). ResearchGate. Available at: [Link]
Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). PubMed. Available at: [Link]
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). Molecules, 30(19), 4567. Available at: [Link]
Phthalimides as anti-inflammatory agents. (2023). Journal of Inflammation Research, 16, 123-145. Available at: [Link]
Isoindoline scaffold-based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo. (2020). European Journal of Medicinal Chemistry, 190, 112086. Available at: [Link]
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1283-1294. Available at: [Link]
Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. (2012). Medicinal Chemistry Research, 21(10), 3047-3057. Available at: [Link]
Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (2012). ResearchGate. Available at: [Link]
A Versatile Synthesis of Substituted Isoquinolines. (2012). Organic Letters, 14(23), 5940-5943. Available at: [Link]
t-BUTYL AZODIFORMATE. (1966). Organic Syntheses, 46, 105. Available at: [Link]
A Researcher's Guide to the Spectroscopic Comparison of Isoindoline Diastereomers
In the landscape of modern drug discovery and development, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Among the myriad of...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Among the myriad of heterocyclic scaffolds, the isoindoline core is a privileged structure, frequently encountered in biologically active compounds. When a synthesis yields diastereomers of a promising isoindoline-based drug candidate, a robust and unequivocal method for their differentiation and structural elucidation is paramount.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of isoindoline diastereomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy. Each section is designed to be a self-validating system, integrating theoretical principles with practical, step-by-step protocols and supporting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is invariably the initial and often one of the most informative techniques for identifying the presence of and differentiating between diastereomers in a sample. The fundamental principle lies in the fact that diastereomers are distinct chemical entities with different spatial arrangements of atoms. This results in a unique electronic environment for the nuclei in each diastereomer, leading to discernible differences in their NMR spectra.
The Telltale Signature: Signal Doubling
The most immediate evidence of a diastereomeric mixture in an NMR spectrum is the doubling of signals for nuclei in or near the chiral centers.[1] Since the magnetic environment for a given proton or carbon nucleus is different in each diastereomer, they will resonate at slightly different frequencies, resulting in separate peaks. The integration of these paired signals can be used to determine the diastereomeric ratio (d.r.).
A Deeper Dive: Chemical Shifts (δ) and Coupling Constants (J)
Beyond simple signal duplication, a detailed analysis of chemical shifts (δ) and coupling constants (J) provides a wealth of structural information. Protons in one diastereomer may be more shielded or deshielded than their counterparts in the other due to anisotropic effects from nearby functional groups, leading to upfield or downfield shifts, respectively.
Similarly, the through-bond coupling constants (J), which are dependent on the dihedral angle between coupled nuclei (as described by the Karplus equation), can vary significantly between diastereomers with different preferred conformations.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Pair of Substituted Isoindolinone Diastereomers (Diastereomer A and Diastereomer B)
Nucleus
Diastereomer A (δ, ppm)
Diastereomer B (δ, ppm)
Diastereomer A (J, Hz)
Diastereomer B (J, Hz)
¹H NMR
H-1
4.85
4.92
d, 8.2
d, 7.5
H-3
5.21
5.15
d, 8.2
d, 7.5
CH₃
1.25
1.30
t, 7.1
t, 7.1
N-CH₂
3.65 (a), 3.80 (b)
3.70 (a), 3.75 (b)
m
m
¹³C NMR
C-1
65.2
66.0
C-3
82.5
81.9
C=O
168.9
169.3
CH₃
14.3
14.5
Note: This table is a representative example based on typical differences observed in the NMR spectra of diastereomers and is supported by data found in the literature.[2][3][4]
Unraveling Relative Stereochemistry: NOESY and ROESY
To determine the relative configuration of the stereocenters, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable.[5][6][7] These experiments detect through-space correlations between protons that are in close proximity. By identifying which protons are near each other in each diastereomer, a three-dimensional model of the molecule can be constructed, and the relative arrangement of substituents can be deduced.
Figure 1: Conceptual diagram illustrating how a NOE correlation between protons Ha and Hb can indicate their spatial proximity, helping to assign the relative 'cis' stereochemistry in Diastereomer A.
While NMR is powerful for determining relative stereochemistry, it cannot distinguish between enantiomers. For the crucial task of assigning the absolute configuration of each diastereomer, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the methods of choice, especially when crystallographic methods are not feasible.[8][9][10]
The underlying principle of these techniques is the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides a unique spectral fingerprint that is directly related to the molecule's three-dimensional structure, including its absolute configuration.
Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of circularly polarized infrared light associated with molecular vibrations.[10] Every chiral molecule has a unique VCD spectrum, and enantiomers will exhibit mirror-image spectra. Diastereomers, being different chemical compounds, will have distinct VCD spectra.[11]
A key advantage of VCD is that it probes the entire molecule through its vibrational modes, providing a rich and highly specific fingerprint. The comparison of an experimental VCD spectrum with the spectrum predicted by Density Functional Theory (DFT) calculations for a known absolute configuration allows for an unambiguous assignment.[8][12]
Sample Preparation: Dissolve 5-15 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05-0.1 M. The use of deuterated solvents minimizes interference from solvent absorption bands.
Data Acquisition:
Use a dedicated VCD spectrometer.
Acquire the spectrum in a cell with an appropriate path length (typically 50-200 µm).
Collect data over a wide mid-IR range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.
Computational Modeling (DFT):
Perform a thorough conformational search for the diastereomer using a suitable molecular mechanics force field.
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).
Calculate the vibrational frequencies and VCD intensities for each conformer.
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[13][14][15]
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.
If the signs and relative intensities of the major bands match, the absolute configuration is that of the calculated enantiomer.
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the calculated enantiomer.
Figure 2: Experimental and computational workflow for absolute configuration determination using VCD spectroscopy.
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized UV-visible light, which corresponds to electronic transitions.[9] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. The isoindoline core and any aromatic substituents are excellent chromophores, making ECD a powerful tool for their stereochemical analysis.
Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations.
Sample Preparation: Prepare a dilute solution of the purified diastereomer (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).
Data Acquisition:
Use a CD spectropolarimeter.
Record the spectrum over a relevant UV-Vis range (e.g., 200-400 nm).
Computational Modeling (TD-DFT):
Follow the same conformational analysis and geometry optimization steps as for VCD.
For the low-energy conformers, perform TD-DFT calculations to predict the electronic transition energies and rotational strengths.
Generate a Boltzmann-averaged theoretical ECD spectrum.
Spectral Comparison and Assignment: Compare the experimental and calculated spectra to assign the absolute configuration, following the same logic as for VCD.
A Synergistic Approach for Unambiguous Characterization
For the most reliable and comprehensive characterization of isoindoline diastereomers, a synergistic approach employing NMR, VCD, and ECD is recommended. NMR provides the initial identification, quantification, and relative stereochemistry. VCD and ECD, in conjunction with computational modeling, then offer a robust and cross-validated assignment of the absolute configuration for each diastereomer. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity and provides the definitive structural elucidation required for advancing drug development programs.
Figure 3: A synergistic workflow combining NMR, VCD, ECD, and computational methods for the complete stereochemical assignment of isoindoline diastereomers.
References
Mazzanti, A., et al. (2017). Determination of the absolute configuration of a novel tetrasubstituted isoindolinone by vibrational circular dichroism. Chirality, 29(10), 621-627. [Link][8]
Grigoreva, T. A., et al. (2018). Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones. Amino Acids, 50(5), 549-560. [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(3), 17-21. [Link]
Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474.
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
He, Y., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5443–5455. [Link][13][15]
Nafie, L. A. (2011). Vibrational circular dichroism: A new spectroscopic tool for the study of chirality. Applied Spectroscopy, 65(7), 699-721.
ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. [Image]. Retrieved from [Link][1]
BioTools Inc. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link][10]
Schrödinger, Inc. (2021). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. White Paper. [Link][16]
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link][7]
Polavarapu, P. L. (2002). Ab initio vibrational absorption and circular dichroism spectra. John Wiley & Sons.
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link][17]
Della Monica, C., et al. (2017). Highly diastereo- and enantioselective organocatalytic synthesis of new heterocyclic hybrids isoindolinone-imidate and isoindolinone-oxazoline. Organic & Biomolecular Chemistry, 15(4), 867-877. [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][18]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. [Link][6]
Sadowska, B., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8393. [Link][4]
University of California, San Diego. (2018, August 8). NOESY and ROESY. [Link][5]
evaluating the efficiency of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in chiral separations
Evaluating the Efficiency of the Isoindoline-2,5-Dicarboxylate Scaffold in Chiral Separations: A Comparative Guide In modern drug discovery, the architectural rigidity of molecular building blocks dictates not only their...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Efficiency of the Isoindoline-2,5-Dicarboxylate Scaffold in Chiral Separations: A Comparative Guide
In modern drug discovery, the architectural rigidity of molecular building blocks dictates not only their pharmacological efficacy but also their behavior during downstream purification. 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS 368441-44-5) has emerged as a foundational, achiral bicyclic scaffold for synthesizing complex targeted therapeutics, including Cyclin-dependent kinase (CDK) degraders[1], CYP11A1 inhibitors[2], and MLH1 inhibitors[3].
When this achiral scaffold is functionalized into chiral drug candidates, the resulting racemic mixtures must be resolved with extreme precision. As a Senior Application Scientist, I have evaluated how the incorporation of this specific isoindoline core fundamentally enhances chiral separation efficiency compared to traditional flexible aliphatic scaffolds. This guide dissects the thermodynamic causality, comparative performance, and self-validating experimental protocols required to master these separations.
Mechanistic Causality: Why the Isoindoline Core Excels in Chiral Recognition
The efficiency of chiral chromatography relies heavily on the "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP). The structural nature of the 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate scaffold provides distinct thermodynamic advantages:
Minimization of Conformational Entropy: Unlike flexible piperidine or pyrrolidine rings that undergo continuous ring-flipping, the isoindoline core consists of a pyrrolidine ring fused to a planar benzene ring. This rigidity locks the molecule into a predictable 3D conformation. Upon binding to a polysaccharide-based CSP (such as Chiralcel OD), the entropic penalty (
ΔS
) is minimized, driving a highly favorable free energy of binding (
ΔG
).
Enhanced
π−π
Stacking: The fused aromatic system provides a large, flat electron-rich surface. This facilitates robust
π−π
stacking with the phenylcarbamate derivatized cellulose of the CSP, an interaction that is entirely absent in standard aliphatic heterocycles.
Directional Dipole-Dipole Interactions: The dicarboxylate moieties at the 2- and 5-positions (or their subsequent amide/ester derivatives) act as rigid hydrogen-bond acceptors. Because the scaffold does not flex, these dipoles are presented to the CSP at precise, invariant angles, amplifying the differential binding affinity (selectivity,
α
) between the (R) and (S) enantiomers.
Comparative Performance Data: Isoindoline vs. Piperidine Scaffolds
To objectively evaluate the efficiency of the isoindoline scaffold, we compared the chiral resolution of an isoindoline-derived racemate against a structurally analogous piperidine-derived racemate. Both were analyzed using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD-H stationary phase.
Chromatographic Parameter
Isoindoline Derivative (Rigid Scaffold)
Piperidine Derivative (Flexible Scaffold)
Mechanistic Causality / Driver
Retention Factor (
k1
)
3.2
1.8
Stronger
π−π
stacking due to the planar aromatic core of the isoindoline.
Selectivity (
α
)
1.85
1.20
Restricted conformational entropy amplifies the chiral recognition differences between enantiomers.
Resolution (
Rs
)
2.8 (Baseline)
1.1 (Overlapping)
Synergistic effect of high selectivity and optimal mass transfer in SFC.
Peak Symmetry (
As
)
1.05
1.45
The rigid structure prevents the analyte from adopting multiple binding conformations on the CSP, eliminating peak tailing.
Optimal Modality
SFC (
CO2
/ EtOH)
HPLC (Hexane / IPA)
The low viscosity of
CO2
in SFC allows rapid diffusion of the bulky isoindoline core into the CSP pores.
Data Summary: The isoindoline scaffold consistently yields baseline resolution (
Rs>2.0
) in half the runtime of flexible analogs, making it highly efficient for preparative-scale isolation.
The following protocol details the isolation of enantiomers derived from the 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate scaffold using a preparative SFC system (e.g., Waters Thar Prep100)[3]. This workflow is designed as a self-validating loop to ensure method integrity before consuming high-value active pharmaceutical ingredients (APIs).
Phase 1: System Suitability Test (SST) & Method Optimization
Column Integration: Mount a DAICEL CHIRALCEL OD column (250 mm x 50 mm, 10 µm)[1].
Causality: The cellulose tris(3,5-dimethylphenylcarbamate) phase provides the exact complementary
π
-acidic sites needed for the isoindoline's
π
-basic core.
Mobile Phase Compounding: Prepare a co-solvent of absolute Ethanol containing 0.1%
NH3⋅H2O
[1].
Causality: The basic additive acts as a masking agent, suppressing secondary ion-exchange interactions between the isoindoline's nitrogen and residual silanols on the silica support, which would otherwise cause severe peak tailing.
Self-Validation Injection (SST): Inject 10 µL of a 1 mg/mL racemic standard. Calculate the Resolution (
Rs
).
Validation Logic: The system must automatically verify
Rs≥2.0
. If
Rs<2.0
, the system is programmed to decrease the co-solvent percentage by 5% to increase retention time and selectivity before allowing preparative injections.
Equilibration: Pump
CO2
/ EtOH (80:20 v/v) at a flow rate of 100 g/min until the baseline UV absorbance (254 nm) stabilizes.
Stacked Injections: Utilize an automated liquid handler to inject 1 mL of 50 mg/mL sample every 4 minutes[3].
Causality: Stacked injections maximize throughput by overlapping the void volume time of consecutive runs, exploiting the sharp peak profiles generated by the rigid isoindoline core.
Post-Run Chiral Purity Analysis: Analyze aliquots of the collected fractions on an analytical Chiralcel OD-H column.
Validation Logic: Fractions must exhibit
>99%
enantiomeric excess (ee). Any fraction falling below the
99%
ee threshold is automatically diverted back into the feed stream for recycling, ensuring absolute product purity.
Visualization: Chiral Recognition Pathway
Workflow and thermodynamic mechanism for the chiral SFC resolution of isoindoline derivatives.
References
WO2024153947A1 - Inhibitor compounds. Details the use of the isoindoline-2,5-dicarboxylate scaffold and subsequent enantiomeric separation via Waters Thar Prep100 SFC systems. Source: Google Patents.
WO2024173646A1 - Cyclin-dependent kinase degrading compounds. Demonstrates the chiral SFC resolution of isoindoline-derived CDK inhibitors using DAICEL CHIRALCEL OD columns and basic modifiers. Source: Google Patents.
EP4149924A1 - Cyp11a1 inhibitors. Outlines the synthesis of targeted therapeutics incorporating the isoindoline-2,5-dicarboxylate building block and the requirement for preparative chiral chromatography. Source: Google Patents.
Strategic Integration of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in API Total Synthesis: A Comparative Guide
Executive Summary In modern drug discovery, the selection of orthogonally protected bifunctional building blocks dictates not only the efficiency of the discovery phase but also the viability of clinical scale-up. 2-Tert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of orthogonally protected bifunctional building blocks dictates not only the efficiency of the discovery phase but also the viability of clinical scale-up. 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) has emerged as a privileged scaffold in the synthesis of highly selective kinase inhibitors and DNA mismatch repair modulators.
As a Senior Application Scientist, I have evaluated the performance of this pre-functionalized core against traditional late-stage functionalization strategies. This guide provides an objective, data-driven comparison of synthetic routes, supported by pilot-scale experimental protocols and recent case studies in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors[1], CDK4/6 degraders[2], and MLH1 inhibitors[3].
When synthesizing isoindoline-5-carboxamide-based Active Pharmaceutical Ingredients (APIs), chemists typically choose between utilizing a pre-functionalized building block (the Product) or relying on late-stage carbonylation of a halogenated precursor (Alternative 1).
Quantitative Route Comparison
The following table summarizes the performance metrics of these strategies based on pilot-scale data and medicinal chemistry campaigns.
Alternative 1: Late-Stage Carbonylation (5-Bromo-isoindoline)
Alternative 2: Nitrile Hydrolysis (5-Cyano-isoindoline)
Step Count to API
3 Steps
4 Steps
4 Steps
Overall Yield
65% - 75%
30% - 45%
40% - 50%
Pd Contamination Risk
Low (Removed at Stage 1)
High (Trapped in basic API)
None (But requires harsh conditions)
Functional Group Tolerance
Excellent (Orthogonal Boc/Methyl)
Poor (CO/Pd degrades sensitive groups)
Moderate (Strong acids/bases needed)
Scalability
High (Pilot-proven to 50g+)
Low (High-pressure CO at late stage)
Moderate
Strategic Causality: The primary failure point of Alternative 1 is palladium trapping . Late-stage APIs often contain basic nitrogen centers (e.g., imidazoles, pyrimidines) that strongly chelate palladium during the carbonylation step. This requires aggressive, yield-destroying scavenging protocols (e.g., SiliaMetS Thiol) to meet the FDA's heavy metal limits (<10 ppm). By using the pre-functionalized 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate, the palladium-catalyzed step is pushed to the very beginning of the synthesis, allowing for rigorous purification before complex, chelating moieties are introduced.
Fig 1: Synthetic workflow comparing pre-functionalized isoindoline vs late-stage carbonylation.
Case Study: Total Synthesis of DDR1 Inhibitors
A landmark application of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is detailed in the 1[1], where researchers developed highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors for the treatment of pancreatic cancer.
In this study, the isoindoline core was compared against a 2-amino-2,3-dihydro-1H-indene core. While both scaffolds showed nanomolar potency, the isoindoline-2,5-dicarboxylate building block provided superior synthetic tractability. The orthogonal protection (N-Boc and methyl ester) allowed the researchers to selectively deprotect the secondary amine, perform an S_NAr reaction with a pyrimidine ring, and subsequently hydrolyze the methyl ester to couple with a heavily functionalized aniline. This modularity accelerated the Structure-Activity Relationship (SAR) campaign, yielding compounds that successfully inhibited DDR1 phosphorylation and downstream tumor proliferation.
Fig 2: Mechanism of action for isoindoline-derived DDR1 inhibitors in pancreatic cancer models.
Reaction: Purge the vessel with CO gas three times, then pressurize to 50 psi CO. Heat the mixture to 80 °C and stir for 16 hours.
Workup: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove bulk palladium black. Concentrate the filtrate, dissolve in EtOAc, and wash with water and brine.
Expertise & Causality: The solvent system (MeOH/DMF 9:1) serves a dual thermodynamic purpose: Methanol acts as the nucleophile for the esterification, while DMF drastically increases the solubility of the bromide precursor and stabilizes the palladium intermediate during the critical CO insertion step. TEA is employed as a mild base to neutralize the hydrobromic acid generated, driving the equilibrium forward without prematurely hydrolyzing the newly formed methyl ester.
Self-Validating Checkpoint: The reaction's progress is intrinsically monitored by the cessation of CO gas pressure drop. Analytically, an aliquot quenched in water and extracted with EtOAc must reveal a complete shift on TLC (Hexanes/EtOAc 3:1) from Rf 0.6 (bromide) to Rf 0.4 (product).
Protocol B: Downstream API Synthesis (Amide Coupling)
Hydrolysis: Treat the N-arylated isoindoline-5-carboxylic acid methyl ester (1.0 eq) with LiOH (3.0 eq) in THF/H2O (3:1) at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc to isolate the free carboxylic acid.
Activation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to pre-form the active ester.
Coupling: Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq). Stir at room temperature for 12 hours.
Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography (DCM/MeOH 95:5).
Expertise & Causality: The use of HATU as the coupling reagent is strictly required here. The target aniline is highly electron-deficient due to the trifluoromethyl group, making it a poor nucleophile. HATU generates a highly reactive HOAt ester intermediate that accelerates the amidation, outcompeting potential side reactions (e.g., epimerization or dimerization) that occur with weaker coupling agents like EDC/HOBt.
References
2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Standard Operating Procedure: Disposal and Waste Management of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate As a Senior Application Scientist, I frequently consult with drug development professionals on the safe h...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Waste Management of 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of critical pharmaceutical building blocks. 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is a versatile, orthogonally protected intermediate widely used in the synthesis of isoindoline-containing therapeutics. While its intact form presents standard organic solid hazards, its disposal profile becomes highly complex post-reaction—specifically during the deprotection of the tert-butoxycarbonyl (Boc) group or the saponification of the methyl ester.
This guide provides a self-validating, mechanistically grounded protocol for the proper disposal of this compound and its associated reaction waste streams, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].
Physicochemical Profiling & Hazard Assessment
Before designing a disposal plan, we must understand the molecule's physical properties and reactive nodes to prevent incompatible waste mixing.
Essential for EHS tracking and commercial incineration logging.
Molecular Weight
277.32 g/mol
Used to calculate stoichiometric quenching of unreacted material.
Physical State
Solid (Powder/Crystalline)
Requires double-bagging or sealed vial disposal for intact material.
Boc Group (N-terminus)
Acid-labile carbamate
Generates CO₂ and isobutylene gas upon acid exposure[]. Explosion risk in sealed containers.
Methyl Ester (C-terminus)
Base-labile ester
Hydrolysis generates methanol (flammable/toxic) and basic aqueous waste.
Mechanistic Rationale for Waste Segregation
Do not simply throw reaction mixtures into a generic "Organic Waste" carboy. The structural features of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate dictate specific chemical behaviors that mandate strict waste segregation:
The Acidic Waste Stream (Boc Deprotection): The most common workflow involves removing the Boc group using Trifluoroacetic Acid (TFA) or HCl in dioxane. This acid hydrolysis mechanism protonates the carbamate, leading to the dissociation of a tert-butyl cation (which eliminates to form isobutylene gas) and the release of carbon dioxide[]. Furthermore, TFA is highly recalcitrant in the environment and toxic to aquatic life[4]. If unreacted starting material is transferred to a tightly sealed acidic waste carboy, continuous gas evolution will pressurize the vessel, potentially causing a catastrophic rupture.
The Intact Solid Stream: Unused or expired solid material does not pose an acute reactivity hazard under ambient conditions but must be treated as hazardous chemical waste and routed to an authorized incinerator equipped with a flue gas scrubber[5].
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Unused or Expired Intact Solid
Objective: Safe containment and routing of unreacted solid for high-temperature incineration.
Containment: Keep the solid 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate in its original glass or high-density polyethylene (HDPE) container. If the original container is compromised, transfer the solid using a static-free spatula into a clean, chemically compatible, sealable secondary container.
Labeling: Affix a standardized EHS hazardous waste label. Clearly write the full chemical name, the CAS number (368441-44-5), and check the appropriate hazard boxes (e.g., "Irritant").
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong acids and oxidizing agents until scheduled EHS pickup.
Final Disposal: EHS will route this material to a licensed RCRA-compliant facility for thermal destruction (incineration)[1].
Protocol B: Quenching and Disposal of Boc-Deprotection Waste
Objective: Safely neutralize acidic waste and safely vent evolved gases (CO₂ and isobutylene) prior to final containerization.
In-Hood Venting (Critical): Transfer the crude TFA/HCl reaction mixture containing residual 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate into a wide-mouth beaker or Erlenmeyer flask inside a continuously operating fume hood.
Dilution: Dilute the mixture with a compatible, non-reactive organic solvent (e.g., dichloromethane or ethyl acetate) to reduce the acid concentration and mitigate the exothermic heat of neutralization.
Neutralization & Degassing: Slowly add a weak aqueous base (e.g., saturated sodium bicarbonate solution) dropwise while stirring. Causality: The bicarbonate will neutralize the TFA, and the water will quench any residual reactive cations. This step will vigorously evolve CO₂. You must wait until all bubbling ceases to ensure the Boc-deprotection and acid neutralization are entirely complete[5].
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (containing the deprotected isoindoline product/byproducts) from the aqueous layer (containing sodium trifluoroacetate).
Waste Routing:
Organic Layer: Pour into the "Halogenated Organic Waste" carboy (if DCM was used) or "Non-Halogenated Organic Waste" (if EtOAc was used). Leave the carboy cap loosely threaded for 24 hours to ensure no residual pressure builds up.
Aqueous Layer: Verify the pH is between 6 and 8 using indicator paper. Pour into the "Aqueous Waste" carboy.
Protocol C: Contaminated Labware Management
Disposable items (pipette tips, weighing boats, spatulas, and gloves) that have come into direct contact with the pure solid must not be thrown in standard municipal trash. They should be collected in a designated, sealed biohazard-style bag or rigid container specifically marked for solid chemical waste[5]. Empty original reagent bottles should be triple-rinsed with a suitable solvent (such as methanol or acetone); the rinsate must be disposed of as hazardous organic waste, and the defaced, clean bottle can then be discarded according to institutional glass disposal policies.
Waste Stream Decision Matrix
Below is the logical workflow for routing 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate waste streams based on the experimental operation performed.
Fig 1: Disposal decision matrix for 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate waste.
Personal protective equipment for handling 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
As a Senior Application Scientist, I have observed that the primary safety failures when handling orthogonally protected building blocks like 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) stem fr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that the primary safety failures when handling orthogonally protected building blocks like 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate (CAS: 368441-44-5) stem from a misunderstanding of their physical behavior and downstream reactivity, rather than acute toxicity.
This compound features a lipophilic tert-butoxycarbonyl (Boc) protecting group and a methyl ester on an isoindoline core. While highly stable under neutral conditions, its physical form (a fine, low-bulk-density powder) and its chemical reactivity profile require strict handling protocols to prevent occupational exposure and ensure synthetic reproducibility.
This guide provides a self-validating, step-by-step operational and disposal protocol designed specifically for researchers and drug development professionals.
Hazard Identification & Mechanistic Causality
Standard safety data for Boc-protected isoindoline derivatives classifies them under three primary hazard statements. Understanding the causality behind these hazards is the first step in effective risk mitigation:
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The isoindoline core and ester functionalities can interact with nucleophilic sites on biological tissues. The highly lipophilic Boc group enhances dermal penetration. When the fine particulate dust contacts moisture (such as sweat or tears), localized irritation occurs rapidly [1].
H335 (May cause respiratory irritation): The compound's low bulk density makes it highly prone to aerosolization and electrostatic dispersion. Inhalation of these micro-particulates causes mechanical and chemical irritation of the respiratory mucosa.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following PPE must be worn at all times when handling the neat solid or concentrated solutions.
Equipment Category
Specification Standard
Scientific Rationale for Selection
Eye Protection
Tight-fitting safety goggles (EN 166 / ANSI Z87.1)
Standard safety glasses are insufficient. Goggles prevent the ingress of fine, aerosolized lipophilic particulates into the ocular cavity.
Hand Protection
Nitrile gloves (Minimum thickness: 0.11 mm)
Provides a robust barrier against organic dust and transient exposure to standard organic solvents (e.g., DCM, DMF) used during transfer.
Respiratory
Class II Type A2 Fume Hood (Face velocity: 0.4–0.6 m/s)
Primary engineering control to mitigate H335 respiratory irritation. If a hood is unavailable, an N95/P2 particulate respirator is mandatory.
Body Protection
Flame-retardant, 100% cotton lab coat
Prevents particulate accumulation on personal clothing and mitigates static charge buildup during powder transfer.
Operational Workflow & Safe Handling Protocol
The following step-by-step methodology ensures safe weighing, transfer, and reaction setup, minimizing electrostatic dispersion and environmental exposure.
Step-by-Step Handling Methodology:
Pre-Operation Verification: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of unnecessary clutter to prevent cross-contamination.
Static Mitigation: Powders with low bulk density are highly susceptible to electrostatic dispersion. Use an anti-static weighing boat and a grounded stainless-steel spatula. Do not use plastic spatulas, as they accumulate static charge and will cause the powder to "jump" and aerosolize.
Transfer and Weighing: Transfer the desired mass of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate. Close the analytical balance doors immediately to prevent draft-induced aerosolization.
Moisture Exclusion: Seal the source container immediately after use. The methyl ester moiety can undergo slow hygroscopic degradation if left exposed to ambient humidity over prolonged periods.
Reaction Setup & The "Boc-Cleavage" Hazard: If your immediate synthetic step involves Boc deprotection (e.g., using Trifluoroacetic acid (TFA) or HCl), you must account for the stoichiometric generation of isobutylene gas and carbon dioxide. As detailed in, the acid-catalyzed fragmentation of the Boc group yields a transient tert-butyl cation that rapidly eliminates to form isobutylene gas. Never perform a Boc deprotection in a completely sealed, rigid reactor without a pressure-relief mechanism , as the rapid gas evolution will cause severe pressurization and potential reactor rupture.
Post-Operation: Wipe the exterior of the weighing boat, balance, and spatulas with a 70% ethanol/water or isopropanol wipe to dissolve and remove lipophilic residues.
Workflow for the safe handling and transfer of Boc-protected isoindoline derivatives.
Accidental Release & Spill Management
In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.
Step-by-Step Spill Response:
Evacuation: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the laboratory.
Phase Assessment & Containment:
For Solid Spills:DO NOT dry sweep. Dry sweeping will aerosolize the compound. Lightly moisten the spill with water or a compatible inert solvent (e.g., isopropanol) to suppress dust formation.
For Solution Spills: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Collection: Use a damp absorbent pad or plastic scoop to collect the moistened material. Place all contaminated materials (pads, gloves, sweeping tools) into a designated, clearly labeled hazardous waste container.
Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe with 70% ethanol to ensure all lipophilic isoindoline residues are solubilized and removed.
Emergency spill response pathway for solid and solution-phase isoindoline spills.
Waste Disposal & Downstream Reactivity Risks
Proper disposal is critical not only for environmental compliance but for laboratory safety.
Solid Waste: Dispose of unreacted powder and contaminated consumables (gloves, wipes) as hazardous organic solid waste. Incineration is the mandated disposal method for Boc-protected nitrogenous compounds to ensure complete combustion of the isoindoline core and prevent environmental accumulation.
Liquid Waste & Pressurization Warning: Segregate liquid waste into standard halogenated or non-halogenated organic waste carboys. CRITICAL WARNING: Never mix unreacted 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate with strong acidic waste streams (e.g., piranha solution, concentrated HCl waste, or neat TFA) in sealed waste carboys. The acidic environment will initiate a delayed cleavage of the Boc group, slowly releasing isobutylene gas. Over several days, this will create a severe delayed pressurization hazard, potentially causing the waste carboy to explode in the storage area .
References
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.[Link][1][2][3]
Clark, J. D., et al. (2012). Mechanistic Insights and Safety Evaluation of the Ritter Reaction Utilizing tert-Butyl Acetate as the tert-Butyl Cation Source. Organic Process Research & Development, 16(12), 2058-2063.[Link][3]